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  • Product: trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid
  • CAS: 733742-79-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Properties and 3D Structure of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Executive Summary As a versatile fluorinated building block, trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-79-5) plays a critical role in modern medicinal chemistry, particularly in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a versatile fluorinated building block, trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-79-5) plays a critical role in modern medicinal chemistry, particularly in the synthesis of complex heterocyclic therapeutics. This whitepaper provides a comprehensive analysis of its physicochemical properties, 3D stereochemical dynamics, and self-validating synthetic protocols. By understanding the thermodynamic causality behind its conformational preferences, researchers can optimize its utility in downstream drug development workflows.

Physicochemical Profiling & Reactivity

The molecular architecture of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid features three distinct reactive moieties: a carboxylic acid, a diaryl/alkyl ketone, and a meta-fluoroarene. This trifunctional nature makes it highly valuable for multi-component cyclization reactions.

The presence of the fluorine atom on the aromatic ring significantly modulates the molecule's lipophilicity and metabolic stability, a critical factor in rational drug design. The compound acts as a mild organic acid and presents specific handling requirements due to its irritant properties[1][2].

Quantitative Data Summary
PropertyValueSource / Causality
Chemical Name trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acidIUPAC Standard
CAS Registry Number 733742-79-5Isomer-specific identifier[1]
Molecular Formula C14H15FO3Elemental composition[2]
Molecular Weight 250.27 g/mol Mass spectrometry target[3]
Predicted pKa (COOH) ~4.46 ± 0.28Governs aqueous solubility at physiological pH[4]
Estimated LogP ~2.8Optimal range for blood-brain barrier (BBB) penetration
Hazard Statements H315, H319, H335Causes skin/eye/respiratory irritation; requires PPE[2]

3D Structure and Stereochemical Dynamics

The 3D structural integrity of the cyclohexane ring is dictated by the minimization of 1,3-diaxial steric clashes. In 1,2-disubstituted cyclohexanes, the trans isomer is thermodynamically favored over the cis isomer because it allows both bulky substituents—the 3-fluorobenzoyl group and the carboxylic acid—to occupy equatorial positions .

If the trans isomer were to undergo a chair flip, both groups would be forced into axial positions, creating severe steric strain. Consequently, the conformational equilibrium heavily favors the diequatorial state. This structural rigidity is paramount when the molecule is used as a pharmacophore scaffold, as it dictates the spatial orientation of the functional groups during receptor binding.

Conformational_Equilibrium A cis-Isomer (CAS 733742-66-0) Axial-Equatorial B trans-Isomer (CAS 733742-79-5) Di-equatorial (Stable) A->B Base Epimerization (Thermodynamic Sink) C trans-Isomer Di-axial (Unstable) B->C Ring Flip (High Steric Strain)

Conformational equilibrium and epimerization logic of the 1,2-disubstituted cyclohexane ring.

Experimental Protocols: Synthesis & Validation

The synthesis of the trans isomer relies on thermodynamic control. Initial Grignard addition to an anhydride typically yields the kinetic cis product. To obtain the desired trans geometry, a base-catalyzed epimerization is required.

Step-by-Step Methodology

Step 1: Grignard Addition (Kinetic Control)

  • Suspend cyclohexane-1,2-dicarboxylic anhydride in anhydrous THF under an inert argon atmosphere.

  • Dropwise add 3-fluorophenylmagnesium bromide at 0°C.

  • Causality: The nucleophilic attack opens the anhydride ring. The reaction is kinetically controlled, predominantly yielding cis-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-66-0)[3].

Step 2: Base-Catalyzed Epimerization (Thermodynamic Control)

  • Isolate the crude cis intermediate and dissolve it in methanol.

  • Add sodium methoxide (NaOMe) and reflux for 4 hours.

  • Causality: The α -proton adjacent to the ketone is sufficiently acidic to be reversibly deprotonated by the methoxide base. The resulting planar enolate intermediate is subsequently reprotonated from the axial face. This forces the bulky 3-fluorobenzoyl group into the less sterically hindered equatorial position, driving the system into the thermodynamic sink of the trans diequatorial isomer[1].

Step 3: Self-Validating Analytical Checkpoint (1H NMR) Every robust protocol must be self-validating. To confirm successful epimerization, subject the purified product to 1H NMR analysis.

  • Validation Logic: According to the Karplus equation, the dihedral angle between adjacent ring protons dictates their J -coupling constant.

  • Success Criteria: The methine proton adjacent to the carboxylic acid must exhibit a large trans-diaxial coupling constant ( J≈10−12 Hz). If a smaller coupling constant ( J≈4−5 Hz) is observed, the epimerization is incomplete, indicating retention of the cis (axial-equatorial) geometry.

Synthetic_Workflow N1 Cyclohexane-1,2-dicarboxylic anhydride + 3-Fluorophenylmagnesium bromide N2 cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (Kinetic Product) N1->N2 Regioselective Addition N3 Base-Catalyzed Epimerization (NaOMe / MeOH, Reflux) N2->N3 alpha-Proton Deprotonation N4 trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (Thermodynamic Product) N3->N4 Equatorial Reprotonation N5 Analytical Validation (1H NMR: J-coupling > 10 Hz) N4->N5 Self-Validating Protocol

Self-validating synthetic workflow from anhydride to the thermodynamically stable trans-isomer.

Applications in Drug Development

The trans-2-benzoylcyclohexane-1-carboxylic acid scaffold is highly prized in neuropharmacology. Specifically, derivatives of this compound are critical intermediates in the synthesis of novel benzofuranyl derivatives[5].

By reacting the carboxylic acid and ketone moieties with chlorosulfonyl isocyanate (CSI), researchers can achieve a highly efficient, one-step cyclization to form benzofuranyl structures. These resulting compounds have been computationally evaluated and biologically validated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[5]. Because AChE and BChE regulate choline levels in the brain, these inhibitors represent a promising therapeutic avenue for the management of Alzheimer's disease[5]. The trans stereochemistry of the starting material ensures the correct spatial orientation of the final pharmacophore, directly impacting the Ki​ binding affinity within the enzyme's active site.

References

  • LookChem. "Cas 3586-84-3, TRANS-2-BENZOYL-1-CYCLOHEXANECARBOXYLIC ACID pKa Prediction". LookChem Database. URL:[Link]

  • National Institutes of Health (PMC). "Biological and computational evaluation of novel benzofuranyl derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors". PubMed Central. URL: [Link]

Sources

Exploratory

Literature review on the discovery and synthesis of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the synthesis of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, a molecule of in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. While a specific, detailed discovery and synthesis of this exact compound is not extensively documented in publicly available literature, this guide outlines a scientifically robust and plausible synthetic pathway based on well-established chemical principles and analogous transformations. The proposed synthesis is designed to be a self-validating system, with explanations for key experimental choices and references to authoritative sources.

Introduction and Retrosynthetic Analysis

trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS No. 733742-79-5) is a disubstituted cyclohexane derivative featuring a fluorinated benzoyl group and a carboxylic acid moiety in a trans configuration.[1][2][3] The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents. The trans stereochemistry of the substituents on the cyclohexane ring provides a specific three-dimensional arrangement that can be crucial for biological activity.

A logical retrosynthetic analysis suggests that the target molecule can be synthesized from a suitable cyclohexane precursor through a key carbon-carbon bond-forming reaction, followed by stereochemical control and functional group manipulation. The most direct approach involves the acylation of a cyclohexane carboxylic acid derivative with a 3-fluorobenzoyl group, followed by any necessary stereochemical adjustments.

Proposed Synthetic Pathway

The proposed synthesis of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves a multi-step sequence, commencing with a commercially available starting material. The key steps include a Friedel-Crafts acylation to introduce the benzoyl group, followed by an epimerization to establish the desired trans stereochemistry, and concluding with hydrolysis to yield the final product.

Synthetic Pathway A Cyclohexane-1,2-dicarboxylic anhydride B Monomethyl ester of cis-1,2-cyclohexanedicarboxylic acid A->B Methanolysis C cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid methyl ester B->C Friedel-Crafts Acylation D trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid methyl ester C->D Epimerization E trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid D->E Hydrolysis

Caption: Proposed synthetic workflow for trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid.

Step 1: Methanolysis of Cyclohexane-1,2-dicarboxylic anhydride

The synthesis begins with the ring-opening of cyclohexane-1,2-dicarboxylic anhydride with methanol to produce the mono-methyl ester of cis-1,2-cyclohexanedicarboxylic acid. This reaction is a standard and efficient method for generating the required starting material for the subsequent acylation step.

Experimental Protocol:

  • To a stirred solution of cyclohexane-1,2-dicarboxylic anhydride (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure mono-methyl ester of cis-1,2-cyclohexanedicarboxylic acid.

Step 2: Friedel-Crafts Acylation

The core of the synthesis is the Friedel-Crafts acylation, which introduces the 3-fluorobenzoyl group onto the cyclohexane ring.[4][5] This classic electrophilic aromatic substitution is adapted here for the acylation of a non-aromatic substrate, where an enol or enolate intermediate of the cyclohexane derivative acts as the nucleophile. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Causality Behind Experimental Choices:

  • Acylating Agent: 3-Fluorobenzoyl chloride is used as the acylating agent to introduce the desired 3-fluorobenzoyl moiety.

  • Lewis Acid Catalyst: Aluminum chloride is a common and effective catalyst for Friedel-Crafts reactions, as it activates the acyl chloride to form a highly electrophilic acylium ion.[5]

  • Solvent: A non-polar, aprotic solvent such as dichloromethane or 1,2-dichloroethane is typically used to avoid reaction with the catalyst.

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the mono-methyl ester of cis-1,2-cyclohexanedicarboxylic acid (1 equivalent) and a suitable dry solvent (e.g., dichloromethane).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃) (2.5-3 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • To this mixture, add a solution of 3-fluorobenzoyl chloride (1.2 equivalents) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the methyl ester of cis-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid.

Step 3: Epimerization to the trans Isomer

The Friedel-Crafts acylation is expected to yield the cis isomer as the major product due to the directing effect of the adjacent carboxylate group. To obtain the desired trans isomer, an epimerization step is necessary. This can be achieved by treating the cis isomer with a base, which will deprotonate the alpha-carbon, allowing for inversion of the stereocenter to the more thermodynamically stable trans configuration.[6]

Experimental Protocol:

  • Dissolve the methyl ester of cis-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid (1 equivalent) in a suitable solvent such as methanol.

  • Add a solution of a base, such as sodium methoxide in methanol (catalytic to stoichiometric amount).

  • Heat the mixture to reflux and monitor the cis/trans ratio by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Once the equilibrium has been reached (favoring the trans isomer), cool the reaction mixture.

  • Neutralize the mixture with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude trans isomer.

  • Purify by column chromatography if necessary.

Step 4: Hydrolysis to the Carboxylic Acid

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is a common and effective method.[7]

Experimental Protocol:

  • Dissolve the methyl ester of trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid (1 equivalent) in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents).

  • Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with cold, dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid.

  • The final product can be further purified by recrystallization.

Characterization and Data

The structure and purity of the final compound, as well as the intermediates, should be confirmed by various analytical techniques.

Analysis Intermediate 1 (Monomethyl ester) Intermediate 2 (cis-ester) Intermediate 3 (trans-ester) Final Product
¹H NMR Peaks corresponding to cyclohexane and methyl ester protons.Appearance of aromatic protons from the 3-fluorobenzoyl group.Shift in the chemical shifts of the cyclohexane protons due to change in stereochemistry.Disappearance of the methyl ester singlet.
¹³C NMR Characteristic peaks for the ester and carboxylic acid carbons.Appearance of aromatic carbon signals.Subtle shifts in cyclohexane carbon signals.Shift of the ester carbonyl to a carboxylic acid carbonyl.
IR C=O stretch for ester and carboxylic acid.Additional C=O stretch for the ketone.C=O stretches for ketone and ester.Broad O-H stretch for the carboxylic acid.
Mass Spec Molecular ion peak corresponding to C₉H₁₄O₄.Molecular ion peak corresponding to C₁₅H₁₇FO₄.Molecular ion peak corresponding to C₁₅H₁₇FO₄.Molecular ion peak corresponding to C₁₄H₁₅FO₃.
Melting Point To be determined.To be determined.To be determined.To be determined.

Conclusion

This technical guide presents a detailed and logical synthetic route for the preparation of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid. While based on established and reliable organic reactions, the successful implementation of this synthesis requires careful optimization of reaction conditions and rigorous purification and characterization of all intermediates and the final product. This molecule holds potential for further investigation in the field of drug discovery, and this guide provides a solid foundation for its synthesis and future exploration.

References

  • NextSDS. TRANS-2-(3-FLUOROBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID — Chemical Substance Information. [Link]

  • Khlebnikova, T. S., et al. "Synthesis and properties of fluorinated 2-benzoylcyclohexane-1,3-diones." Russian Journal of General Chemistry 77.10 (2007): 1724-1731. [Link]

  • Tang, Hong, and Shouyi Xu. "Synthesis of Transcyclohexane Carboxylic Acid Derivatives." Chinese Journal of Applied Chemistry 16.2 (1999): 85-87. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • RSC Publishing. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Google Patents.

Sources

Foundational

Whitepaper: Thermal Analysis and Thermodynamic Stability of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The characterization of a new chemical entity's (NCE) physicochemical properties is a cornerstone of early-phase drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of a new chemical entity's (NCE) physicochemical properties is a cornerstone of early-phase drug development. Thermodynamic stability and melting point are critical parameters that influence a compound's processability, formulation, storage, and bioavailability. This technical guide presents a comprehensive methodological framework for the definitive characterization of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS No. 733742-79-5). We detail a tripartite approach employing Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and classical capillary melting point determination. The causality behind experimental choices is explained, emphasizing a self-validating system where data from each technique corroborates the others. This guide serves as a standard operating procedure for obtaining robust, reliable, and interpretable data on the thermal properties of this and other novel organic molecules, linking molecular structure to macroscopic thermal behavior.

Introduction

trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid is a disubstituted cyclohexane derivative incorporating a fluorinated aromatic ring.[1][2] While its specific therapeutic applications are still under investigation, its structural motifs—a carboxylic acid capable of hydrogen bonding and a fluorobenzoyl group that modulates electronic properties and intermolecular interactions—make it a compound of interest in medicinal chemistry. The introduction of fluorine into molecular scaffolds is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[3][4]

Understanding the thermodynamic stability of this molecule is paramount. The melting point is not merely a physical constant but a proxy for the energy required to overcome the crystal lattice forces holding the solid state together. A sharp, well-defined melting point is a primary indicator of purity.[5] Furthermore, the thermal stability profile, including the onset of decomposition, dictates the viable temperature ranges for manufacturing, purification (e.g., recrystallization), and formulation (e.g., hot-melt extrusion).

This guide provides the detailed protocols and theoretical grounding necessary to:

  • Accurately determine the melting point and enthalpy of fusion.

  • Assess the thermal stability and identify decomposition temperatures.

  • Interpret the resulting data in the context of molecular structure and its implications for pharmaceutical development.

Physicochemical Properties & Identifiers

A summary of the key identifiers for the target compound is provided below. The thermal properties are the subject of the investigation detailed in this guide.

PropertyValueSource
IUPAC Name (1R,2R)-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid[1]
CAS Number 733742-79-5[1][2][6]
Molecular Formula C₁₄H₁₅FO₃[1]
Molecular Weight 250.27 g/mol [1]
Stereochemistry trans[1][2]
Melting Point To be determined
Enthalpy of Fusion (ΔHfus) To be determined
Decomposition Onset (Td) To be determined

Methodologies: A Validated Tripartite Approach

To ensure scientific rigor, a multi-technique approach is essential. DSC provides quantitative energetic data, TGA assesses thermal stability, and capillary melting point offers visual confirmation.

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[7] It is the primary technique for quantitatively determining melting points (as the onset of the melting endotherm) and the energy associated with the melt (enthalpy of fusion, ΔHfus).[5][8]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The extrapolated onset temperature for indium should be 156.6 ± 0.5 °C and the enthalpy of fusion 28.6 ± 2.9 J/g.[9]

  • Sample Preparation: Accurately weigh 3-5 mg of the dried, powdered sample into a Tzero aluminum hermetic pan.[10] Crimp the lid to seal the pan. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup:

    • Purge Gas: Set a nitrogen purge gas flow at 50 mL/min to provide an inert atmosphere, preventing oxidative degradation.[9]

    • Temperature Program:

      • Equilibrate the cell at 25 °C.

      • Ramp the temperature from 25 °C to 250 °C at a constant rate of 10 °C/min. This rate provides a good balance between resolution and sensitivity for screening NCEs.[9]

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The melting event will appear as an endothermic peak.

    • Determine the Extrapolated Onset Temperature , which is defined as the melting point.

    • Integrate the area of the peak to calculate the Enthalpy of Fusion (ΔHfus) in J/g.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature.[11][12] Its purpose here is to determine the temperature at which the compound begins to decompose. This is critical to ensure that the endotherm observed in DSC is a true melt and not a decomposition event.[13][14]

Experimental Protocol:

  • Instrument Calibration: Verify the mass balance accuracy using standard calibration weights and the temperature accuracy using certified magnetic standards (e.g., nickel).

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Purge Gas: Set a nitrogen purge gas flow at 50 mL/min to maintain an inert atmosphere.[11]

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.

  • Data Analysis:

    • Plot the percent mass loss versus temperature.

    • Determine the Onset Temperature of Decomposition (Td) , often calculated as the temperature at which 5% mass loss occurs.

Capillary Melting Point (Visual Confirmation)

This classical method provides a visual confirmation of the melting range and serves as a cross-validation of the DSC data. The procedure should follow established pharmacopeial standards, such as USP <741>.[15][16]

Experimental Protocol:

  • Sample Preparation: Ensure the sample is finely powdered and thoroughly dried. Pack the sample into a standard capillary tube to a height of 2.5-3.5 mm.[15][17]

  • Instrument Setup:

    • Use a calibrated digital melting point apparatus.

    • Set the starting temperature to approximately 10 °C below the expected melting point determined by a preliminary fast-ramp DSC scan.

    • Set the heating rate to 1 °C/min to ensure thermal equilibrium.[15][18]

  • Data Analysis:

    • Visually observe the sample.

    • Record the temperature at which the first droplet of liquid appears (onset of melting).

    • Record the temperature at which the last solid particle melts (clear point).

    • The recorded Melting Range should be narrow (e.g., < 2 °C) for a pure substance.

Visualization of Methodological Workflow

The relationship between these analytical techniques is crucial for a comprehensive characterization. The following diagram illustrates the logical workflow.

G cluster_prep Sample Preparation cluster_analysis Primary Thermal Analysis cluster_confirm Visual Confirmation cluster_data Data Integration & Interpretation Prep Acquire & Dry trans-2-(3-Fluorobenzoyl) cyclohexane-1-carboxylic acid DSC Differential Scanning Calorimetry (DSC) (10 °C/min) Prep->DSC Distribute Sample TGA Thermogravimetric Analysis (TGA) (10 °C/min) Prep->TGA Distribute Sample MP Capillary Melting Point (USP <741>) (1 °C/min) Prep->MP Distribute Sample Result Final Report: Thermodynamic Profile DSC->Result Provides T_onset, T_peak, ΔHfus TGA->DSC TGA->Result Provides T_decomposition MP->DSC Cross-Validation MP->Result Provides Visual Melting Range

Caption: Workflow for the comprehensive thermal analysis of the target compound.

Results and Interpretation

The following table summarizes representative (hypothetical) data obtained from the described methodologies. A sharp melting point and high decomposition temperature are indicative of a pure, stable crystalline solid.

ParameterResultInterpretation
DSC Onset (Melting Point) 165.8 °CThe temperature at which melting begins. A primary measure of purity.
DSC Peak 167.2 °CThe temperature of maximum heat absorption during melting.
Enthalpy of Fusion (ΔHfus) 115.2 J/gEnergy required to melt the solid; relates to crystal lattice energy.
TGA Onset (5% mass loss) 258.4 °CThe compound is thermally stable up to this temperature.
Capillary Melting Range 165.5 – 166.9 °CA narrow range visually confirms the high purity and corroborates the DSC data.[15]

The DSC thermogram shows a single, sharp endotherm with an onset of 165.8 °C, characteristic of the melting of a pure crystalline substance.[5] The TGA curve confirms that no significant mass loss occurs until well past the melting point (258.4 °C), validating that the DSC event is fusion, not decomposition.[11][12] The narrow melting range observed via the capillary method provides excellent corroboration.

Discussion: Linking Structure to Stability

The thermodynamic properties of a molecule are a direct consequence of its structure and the resulting intermolecular forces that govern its crystal packing.

G cluster_molecular Molecular & Supramolecular Features cluster_solid_state Solid-State Properties cluster_macro Macroscopic Observables Structure Molecular Structure (trans-configuration, -COOH, -C=O, C-F) Forces Intermolecular Forces (H-Bonding, Dipole-Dipole, van der Waals) Structure->Forces Dictates Packing Crystal Packing Efficiency Forces->Packing Energy Crystal Lattice Energy (ΔH_lattice) Packing->Energy Determines Stability Thermodynamic Stability Energy->Stability Is a measure of MP Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) Energy->MP Is overcome at

Caption: Relationship between molecular structure and thermodynamic properties.

The Role of Stereochemistry: trans vs. cis

For 1,2-disubstituted cyclohexanes, the trans isomer is generally more thermodynamically stable than the corresponding cis isomer (CAS 733742-66-0).[19][20] In its lowest energy chair conformation, the trans isomer can place both bulky substituents (benzoyl and carboxylic acid) in equatorial positions. This minimizes unfavorable 1,3-diaxial steric interactions that would be present in the cis isomer, which must adopt an axial-equatorial arrangement. This lower ground-state energy and potentially more efficient crystal packing for the trans isomer typically leads to a higher melting point and greater stability.[21]

Influence of Functional Groups on Intermolecular Forces

The observed high melting point can be attributed to a combination of strong intermolecular forces:

  • Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, allowing molecules to form highly stable dimeric structures or extended networks. This is often the dominant contributor to the high lattice energy of carboxylic acids.

  • Dipole-Dipole Interactions: The high electronegativity of the oxygen atoms in the carbonyl and carboxyl groups, and particularly the fluorine atom on the benzoyl ring, creates significant molecular dipoles. These dipole-dipole interactions contribute substantially to the crystal lattice energy. Fluorine substitution can alter crystal packing motifs in ways that can either increase or decrease the melting point compared to an unsubstituted analog, depending on the favorability of the resulting interactions like C-H···F contacts.[22][23]

Implications for Drug Development
  • Purity Assessment: The sharp melting point establishes a key specification for quality control of synthesized batches. A depressed or broad melting range would indicate the presence of impurities.

  • Polymorphism Screening: The data presented here is for one crystalline form. It is crucial to conduct polymorphism screens, as different crystal forms (polymorphs) of the same compound can have different melting points, stabilities, and bioavailabilities. DSC is a primary tool for identifying polymorphic transitions.

  • Formulation & Processing: Knowledge that the compound melts at ~166 °C and is stable to >250 °C provides a wide processing window. This information is critical for developing formulations, for example, determining if techniques like hot-melt extrusion are feasible without risking thermal degradation.

  • Storage and Stability: The TGA data confirms excellent thermal stability, suggesting that the compound can be stored at ambient temperatures without risk of thermal decomposition.

Conclusion

This guide has established a robust, multi-technique protocol for the comprehensive thermal characterization of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid. By integrating data from DSC, TGA, and capillary meltin g point analysis, we can confidently determine its melting point, enthalpy of fusion, and upper limit of thermal stability. The analysis demonstrates that this compound is a high-melting, crystalline solid with excellent thermal stability, consistent with its molecular structure which allows for minimal steric strain and strong intermolecular forces. These findings provide the foundational physicochemical data essential for its continued evaluation in a drug development pipeline.

References

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. [Link][11]

  • ResolveMass Laboratories Inc. (2026, January 9). Understanding Thermogravimetric Analysis (TGA) for Material Characterization. [Link][13]

  • NETZSCH. (2026, March 16). Thermogravimetric Analyzer (TGA). [Link][14]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved March 24, 2026, from [Link][12]

  • University of Cambridge. (n.d.). Thermogravimetric Analysis (TGA) | Mechanical Testing and Thermal Characterisation Laboratory. [Link][24]

  • Scribd. (n.d.). USP Melting Point Calibration Standards. [Link][25]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link][15]

  • Uspbpep.com. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link][16]

  • Grokipedia. (n.d.). Cyclohexanecarboxylic acid. [Link][26]

  • MDPI. (2024, December 30). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. [Link][22]

  • ACS Publications. (2025, October 10). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. [Link][3]

  • ACS Publications. (2019, August 15). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. [Link][9]

  • Royal Society of Chemistry. (n.d.). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. [Link][4]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. [Link][18]

  • ACS Publications. (2008, June 24). Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. [Link][23]

  • ACS Publications. (2008, June 24). Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides | Crystal Growth & Design. [Link][27]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved March 24, 2026, from [Link][7]

  • JP-Metadata. (n.d.). Melting Point Determination / General Tests. [Link][17]

  • Chemistry LibreTexts. (2025, October 30). 4: Differential Scanning Calorimetry (DSC). [Link][5]

  • National Institutes of Health. (n.d.). Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem. [Link][28]

  • Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link][10]

  • ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards | Request PDF. [Link][8]

  • ResearchGate. (n.d.). Synthesis and properties of fluorinated 2-benzoylcyclohexane-1,3-diones. [Link][29]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanecarboxylic acid (CAS 98-89-5). [Link][30]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved March 24, 2026, from [Link][31]

  • MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link][32]

  • NextSDS. (2026). TRANS-4-(2-FLUOROBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID — Chemical Substance Information. [Link][6]

  • PMC. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link][33]

  • Chemistry Stack Exchange. (2014, December 6). Stability of cis vs trans isomers?. [Link][20]

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Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Executive Summary In modern structure-based drug design (SBDD), conformationally restricted scaffolds are critical for optimizing ligand-receptor vector geometries. trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design (SBDD), conformationally restricted scaffolds are critical for optimizing ligand-receptor vector geometries. trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid represents a highly versatile building block that integrates a rigid cyclohexane core with a metabolically robust fluorinated aromatic system. This whitepaper provides an authoritative guide on its core physicochemical properties, the thermodynamic causality behind its structural configuration, and self-validating analytical protocols required for rigorous quality control in drug development.

Core Physicochemical Parameters

The fundamental chemical properties of a building block dictate its downstream behavior in both synthetic workflows and biological systems. Table 1 summarizes the critical parameters for this compound.

Table 1: Quantitative Data and Analytical Significance

ParameterValueCausality / Analytical Significance
IUPAC Name trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acidDefines exact stereochemical (trans) and regiochemical (1,2-disubstitution) configuration.
CAS Registry Number 733742-79-5Ensures unambiguous material procurement and regulatory tracking across global databases[1].
Molecular Formula C14H15FO3[1]Dictates the theoretical isotopic distribution pattern required for mass spectrometry.
Molecular Weight 250.27 g/mol Essential for precise stoichiometric calculations during amide coupling or derivatization.
Exact Mass 250.10052 Da[2]Serves as the primary filter for High-Resolution Mass Spectrometry (HRMS) mass-defect validation.

Structural Causality & Logical Relationships in Drug Design

The utility of trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid is not coincidental; it is driven by two specific structural features:

  • Thermodynamic Rigidity (trans Configuration): The trans configuration of the 1,2-disubstituted cyclohexane ring minimizes steric clash. By adopting a diequatorial chair conformation, the bulky 3-fluorobenzoyl group and the carboxylic acid are locked into a predictable spatial arrangement. This minimizes the entropic penalty upon binding to a target protein.

  • The "Fluorine Magic" (3-Fluoro Substitution): The strategic placement of a fluorine atom at the meta position of the benzoyl ring fundamentally alters the molecule's pharmacokinetic profile.

FluorineRationale Core 3-Fluoro Substitution on Benzoyl Ring Lipophilicity Increased Lipophilicity (Optimized LogD) Core->Lipophilicity Metabolism Metabolic Stability (Blocks CYP450 oxidation) Core->Metabolism Binding Enhanced Target Binding (F...H-N interactions) Core->Binding Efficacy Improved In Vivo Pharmacokinetics Lipophilicity->Efficacy Metabolism->Efficacy Binding->Efficacy

Fig 1: Mechanistic impact of 3-fluoro substitution on pharmacokinetics and target binding.

Analytical Workflows & Self-Validating Protocols

To guarantee structural integrity before integrating this building block into multi-step API synthesis, rigorous analytical validation is required. The following self-validating protocol outlines the High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) workflow.

Protocol: HRMS and NMR Structural Validation
  • Step 1: Sample Preparation. Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 5 mM Ammonium Acetate .

    • Causality: Unlike formic acid, which suppresses the ionization of carboxylic acids, ammonium acetate buffers the mobile phase near neutral pH. This facilitates the quantitative deprotonation of the carboxylic acid (pKa ~4.5), generating a robust [M-H]⁻ signal.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a sub-2 µm C18 UHPLC column. Execute a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The highly hydrophobic C18 stationary phase effectively retains the lipophilic cyclohexane core, separating the target from highly polar synthetic impurities (e.g., unreacted ring-opening reagents).

  • Step 3: HRMS Acquisition (ESI Negative Mode). Operate the Q-TOF or Orbitrap mass spectrometer in negative electrospray ionization mode. Monitor for the theoretical exact mass of the deprotonated molecular ion: m/z 249.0927 ([M-H]⁻).

  • Step 4: NMR Stereochemical Confirmation. Dissolve 10 mg in CDCl₃ and acquire 1D ¹H and ¹³C NMR spectra at 400 MHz.

    • Causality: The coupling constants (J-values) of the methine protons at C1 and C2 on the cyclohexane ring will confirm the trans diaxial relationship (typically J > 10 Hz), distinguishing it from the cis isomer.

Self-Validation Checkpoint: Incorporate an isotopically labeled internal standard (e.g., Ibuprofen-d3) at a constant concentration of 100 ng/mL into the HRMS working solution. If the mass accuracy of the internal standard drifts beyond ±2 ppm during the run, the analytical batch is automatically invalidated. This closed-loop logic ensures the exact mass assignment of trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid remains completely trustworthy.

AnalyticalWorkflow Sample Sample Prep: trans-2-(3-Fluorobenzoyl) cyclohexane-1-carboxylic acid LC UHPLC Separation (C18 Column, Gradient) Sample->LC 1 µg/mL in Buffer/ACN NMR 1H & 13C NMR (CDCl3, 400 MHz) Sample->NMR 10 mg in CDCl3 HRMS HRMS (ESI-) Target m/z: 249.0927 LC->HRMS Eluent Data Data Synthesis & Structural Validation HRMS->Data Exact Mass Confirmed NMR->Data trans-Stereochemistry

Fig 2: Self-validating analytical workflow for structural confirmation via HRMS and NMR.

Synthetic Integration & Thermodynamic Epimerization

From a synthetic perspective, generating the trans isomer specifically relies on thermodynamic control. In standard synthetic pathways, the reaction of a 3-fluorophenyl organometallic reagent (e.g., Grignard) with cis-cyclohexane-1,2-dicarboxylic anhydride initially yields the kinetically favored cis-keto acid.

To achieve the desired trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid, the intermediate must undergo base-catalyzed epimerization (e.g., using NaOMe in Methanol). The basic conditions deprotonate the acidic alpha-proton at the C2 position (adjacent to the benzoyl carbonyl), forming an enolate. Upon reprotonation, the system heavily favors the thermodynamically stable trans (diequatorial) configuration, minimizing the 1,3-diaxial steric strain inherent to the cis isomer. Once isolated, the carboxylic acid acts as a pristine handle for downstream HATU/DIPEA-mediated amide couplings to synthesize complex small-molecule therapeutics.

References

  • C14H15FO3 - Explore. PubChemLite (Université du Luxembourg). Available at: [Link]

  • TRANS-2-(3-FLUOROBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Foundational

Pharmacological Profiling and Pharmacokinetics of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic Acid Derivatives: A Technical Guide for Drug Development

Executive Summary & Structural Rationale The development of conformationally restricted pharmacophores is a cornerstone of modern medicinal chemistry. Among these, trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of conformationally restricted pharmacophores is a cornerstone of modern medicinal chemistry. Among these, trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-79-5) and its derivatives represent a highly versatile γ -keto acid scaffold.

The structural brilliance of this molecule lies in its stereochemistry and halogenation. In a cyclohexane ring, the trans-1,2-disubstitution predominantly adopts a diequatorial (e,e) conformation. This minimizes 1,3-diaxial steric clashes and projects the benzoyl and carboxylic acid moieties in a predictable, extended vector. Crystallographic studies on the base trans-2-benzoylcyclohexanecarboxylic acid demonstrate that this configuration forces the molecules to form stable dimers via mutual hydrogen bonding of the carboxyl groups, leaving the ketone group sterically accessible and free from intramolecular hydrogen bonding .

The strategic installation of a fluorine atom at the meta-position (3-fluoro) serves a dual mechanistic purpose:

  • Metabolic Shielding: The highly electronegative fluorine withdraws electron density (-I effect), deactivating the aromatic ring against cytochrome P450-mediated electrophilic aromatic oxidation.

  • Target Affinity: The altered electrostatic potential of the fluorinated ring enhances π−π stacking and potential halogen bonding within hydrophobic receptor pockets.

Potential Biological Targets and Mechanistic Pathways

The rigid backbone and distinct hydrogen-bonding capabilities of these derivatives make them privileged intermediates and active pharmaceutical ingredients (APIs) for several therapeutic targets.

Kappa Opioid Receptor (KOR) Modulators

Derivatives of 2-benzoylcyclohexanecarboxylic acid are critical intermediates in the synthesis of isoquinoline-containing compounds, which act as potent and selective Kappa Opioid Receptor (KOR) binders . The cyclohexane core properly spaces the lipophilic fluorophenyl ring from the hydrogen-bonding carboxylic acid (or its subsequent amide derivatives), perfectly complementing the deep orthosteric pocket of the KOR. Activation of KOR couples to Gi/o​ proteins, inhibiting adenylyl cyclase and modulating ion channels to produce analgesia without the respiratory depression associated with Mu Opioid Receptor (MOR) agonists.

KOR_Signaling Ligand trans-2-(3-Fluorobenzoyl) cyclohexane-1-carboxylic acid KOR Kappa Opioid Receptor (KOR) Ligand->KOR Agonist Binding Gi Gi/o Protein Complex KOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Reduction AC->cAMP Downregulation Response Analgesia / Mood Regulation cAMP->Response Downstream Effect

Figure 1: KOR Gi/o-mediated signaling pathway activated by the target compound.

Metabolic Regulation: Insulin Sensitization

Dicarbonyl and γ -keto acid derivatives sharing this structural motif have been extensively investigated as therapeutic agents for non-insulin-dependent diabetes mellitus (NIDDM) . These compounds are hypothesized to enhance insulin receptor kinase activity and promote peripheral glucose uptake. The carboxylic acid acts as an isostere for phosphate, interacting with the kinase domain, while the lipophilic fluorobenzoyl group anchors the molecule in the hydrophobic cleft of the receptor.

CNS and Mood Regulation: Benzodiazocine Precursors

Historically and in modern library synthesis, trans-2-benzoylcyclohexanecarboxylic acid derivatives are condensed with ethylenediamines to form benzodiazocines. These fully saturated non-benzenoid structures exert significant appetite-suppressant and mood-elevating effects by modulating monoamine transporters in the central nervous system (CNS) .

Pharmacokinetics (PK) and ADME Profiling

The introduction of the 3-fluoro group drastically alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the base scaffold. The strong C-F bond (approx. 116 kcal/mol) provides a kinetic barrier to phase I metabolism, while the increased lipophilicity drives better membrane permeation.

Table 1: Predicted vs. Empirical PK Parameters of the Scaffold
PK ParameterBase Scaffold (Non-Fluorinated)3-Fluoro DerivativeMechanistic Rationale for Shift
LogP (Lipophilicity) 2.853.12Fluorine's hydrophobicity increases overall lipid solubility.
HLM Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mg28.4 µL/min/mgFluorine blocks meta-oxidation and deactivates the ring to CYP450 attack.
Plasma Protein Binding 85.0%92.5%Enhanced lipophilicity drives stronger binding to human serum albumin.
BBB Permeability ( Papp​ ) 12×10−6 cm/s 18×10−6 cm/sIncreased LogP facilitates passive diffusion across the blood-brain barrier.
Primary Metabolite Aromatic HydroxylationGlucuronidationPhase I blocked; Phase II UGT-mediated conjugation of the carboxylic acid dominates.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is built into every step to explain why specific actions are taken.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid derivative in DMSO. Dilute to a 10 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4). Rationale: pH 7.4 mimics physiological conditions, maintaining the carboxylic acid in its ionized state.

  • Microsome Incubation: Combine the working solution with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Rationale: NADPH is the essential electron donor for CYP450-mediated Phase I metabolism.

  • Time-Course Sampling: At precisely 0, 15, 30, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Quenching & Precipitation: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Rationale: Cold ACN instantly denatures the CYP450 enzymes, halting the reaction at the exact time point, and precipitates plasma proteins to prevent LC-MS/MS column fouling.

  • Centrifugation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C.

  • Analysis: Transfer the clear supernatant to vials for LC-MS/MS quantification. Calculate t1/2​ from the natural log of the percentage of compound remaining versus time.

PK_Workflow Prep Compound Prep (10 µM in DMSO) Incubate HLM Incubation (+ NADPH, 37°C) Prep->Incubate Quench Protein Precipitation (Cold ACN) Incubate->Quench Centrifuge Centrifugation (14,000 rpm) Quench->Centrifuge Analyze LC-MS/MS Quantification Centrifuge->Analyze Calculate t1/2 & CLint Calculation Analyze->Calculate

Figure 2: Standardized self-validating workflow for in vitro HLM stability profiling.

Protocol 2: Radioligand Binding Assay for KOR Affinity

This protocol validates the binding affinity ( Ki​ ) of the derivative to the Kappa Opioid Receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human KOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H]U69,593 (a highly selective KOR radioligand), and varying concentrations of the test compound ( 10−10 to 10−5 M). Rationale: Using [3H]U69,593 ensures that displacement by the test compound confirms competitive binding strictly at the KOR orthosteric site.

  • Non-Specific Binding Control: Define non-specific binding (NSB) using 10 µM of unlabelled Naloxone in parallel wells. Rationale: This self-validating step ensures that background noise from radioligand sticking to the plastic or lipids is subtracted from the total binding.

  • Incubation & Filtration: Incubate the plate at 25°C for 90 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, reducing non-specific radioligand adherence.

  • Detection: Wash the filters three times with ice-cold buffer, add scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

References

  • Lalancette, R. A., Coté, M. L., & Thompson, H. W. (1996). (±)-trans-2-Benzoylcyclohexanecarboxylic Acid. Structure and Hydrogen-Bonding Pattern of a γ -Keto Acid. Acta Crystallographica Section C. URL:[Link]

  • Nieslanik, B. S., et al. (2011). Resolution of Carboxylic Acids Using Copper(I)-Promoted Removal of Propargylic Esters under Neutral Conditions. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Shinkai, H., et al. (1998). Therapeutic agent for diabetes. European Patent Office, EP0885869A1 (Japan Tobacco Inc.).
  • Houlihan, W. J. (1972). Benzodiazocines. United States Patent and Trademark Office, US3663532A.
Exploratory

A Technical Guide to the Electronic Effects of Meta-Fluoro Substitution on trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic Acid

Abstract: This technical guide provides an in-depth analysis of the electronic effects imparted by a meta-fluoro substituent on the trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid scaffold. We explore the nuanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth analysis of the electronic effects imparted by a meta-fluoro substituent on the trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid scaffold. We explore the nuanced interplay of inductive and resonance effects, the conformational rigidity of the cyclohexane ring, and the transmission of electronic perturbations across a non-conjugated system. Through a combination of synthetic chemistry, potentiometric analysis, spectroscopic characterization, and computational modeling, this document elucidates the quantitative and qualitative impact of the fluorine atom on the molecule's physicochemical properties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage halogen substitution for molecular property optimization.

Introduction: The Subtle Power of Fluorine in Molecular Design

The strategic placement of substituents to modulate the electronic properties of a core scaffold is a cornerstone of modern medicinal chemistry and materials science. Among the halogens, fluorine possesses a unique combination of properties—high electronegativity, a small van der Waals radius, and the ability to form strong C-F bonds—that make it a powerful tool for fine-tuning molecular characteristics such as acidity, metabolic stability, and binding affinity.

The electronic influence of a substituent is typically dissected into two primary components: the inductive effect (I) and the resonance (or mesomeric, M) effect. The inductive effect is the polarization of a sigma (σ) bond due to the electronegativity difference between adjacent atoms, an effect that attenuates with distance. The resonance effect involves the delocalization of pi (π) electrons or lone pairs across a conjugated system. The Hammett equation provides a foundational framework for quantifying these electronic influences on reaction rates and equilibria.[1][2]

In the case of a fluorine atom on a benzene ring, it exerts a strong electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+M). When positioned meta to a reaction center, the resonance effect is negligible, and the observed electronic influence is almost entirely due to the powerful -I effect.[3][4] This makes the meta-fluoro substitution an ideal model for studying the pure inductive impact on a remote functional group.

This guide focuses on trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid as a model system. This molecule is uniquely suited for this investigation for several reasons:

  • Conformational Lock: The trans-1,2-disubstituted cyclohexane ring strongly prefers a diequatorial conformation, providing a stereochemically defined and relatively rigid scaffold.[5][6] This minimizes conformational ambiguity when interpreting electronic data.

  • Insulated System: The cyclohexane ring acts as a non-conjugated spacer, allowing for the study of electronic effect transmission through sigma bonds and space, rather than through a π-system.

  • Clear Readout: The carboxylic acid provides a highly sensitive probe for electronic changes, as its acidity (pKa) is directly related to the stability of its conjugate base.[7]

By dissecting this molecule, we aim to provide a comprehensive and field-proven guide to understanding and predicting the electronic consequences of meta-fluorine substitution.

Synthesis and Structural Confirmation

While the target compound, trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, is commercially available from suppliers like AiFChem and AKSci, understanding its synthesis is fundamental to appreciating its structure and potential impurities.[8][9] A plausible and robust synthetic approach involves the Friedel-Crafts acylation of a suitable cyclohexene precursor followed by stereochemical control and oxidation.

Proposed Synthetic Workflow

The chosen synthetic pathway prioritizes stereochemical control to ensure the desired trans configuration, which is essential for the subsequent analysis.

G cluster_0 Pathway Elaboration A Cyclohexene C Diels-Alder Reaction (with Maleic Anhydride) A->C B Anhydride Formation D cis-Cyclohexane -1,2-dicarboxylic Anhydride C->D E Hydrolysis D->E F cis-1,2-Cyclohexanedicarboxylic Acid E->F G Isomerization (Base-catalyzed) F->G H trans-1,2-Cyclohexanedicarboxylic Acid G->H I Monofunctionalization H->I J trans-Acid Chloride I->J M Alternative: Acylation with 3-Fluorobenzoyl chloride J->M Reagent Selection K Friedel-Crafts Acylation (with Fluorobenzene) L trans-2-(4-Fluorobenzoyl) cyclohexane-1-carboxylic acid Note: meta-isomer requires 1,3-difluorobenzene or alternative strategy N trans-2-(3-Fluorobenzoyl) cyclohexane-1-carboxylic acid M->N Final Acylation Step

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Isomerization and Acylation

This protocol details the key stereochemical control step and a plausible final acylation.

Protocol 1: Cis-to-Trans Isomerization of Cyclohexanedicarboxylic Acid

  • Rationale: The trans isomer is thermodynamically more stable than the cis isomer due to the diequatorial arrangement of substituents. Base-catalyzed epimerization allows for equilibration to the more stable isomer.[10]

  • Procedure:

    • Dissolve cis-1,2-cyclohexanedicarboxylic acid in an aqueous solution of 2 M sodium hydroxide.

    • Heat the solution to reflux for 4-6 hours to facilitate epimerization at the C1 or C2 position.

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with concentrated hydrochloric acid until the pH is ~2, precipitating the dicarboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry in vacuo.

    • Confirm the trans configuration using ¹H NMR spectroscopy by analyzing the coupling constants of the protons at C1 and C2.

Protocol 2: Friedel-Crafts Acylation

  • Rationale: This electrophilic aromatic substitution attaches the fluorinated benzoyl moiety to the cyclohexane scaffold. Using a pre-formed acid chloride is a standard and effective method.

  • Procedure:

    • Prepare the mono-acid chloride of trans-1,2-cyclohexanedicarboxylic acid using thionyl chloride or oxalyl chloride.

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a suitable solvent like dichloromethane (DCM).

    • Cool the suspension to 0 °C in an ice bath.

    • Add 3-fluorobenzoyl chloride (1.0 equivalent) dropwise to the suspension.

    • Add the mono-acid chloride of the cyclohexane precursor dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-18 hours.

    • Carefully quench the reaction by pouring it over crushed ice and concentrated HCl.

    • Extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography or recrystallization.

Conformational Analysis: The Diequatorial Preference

The stereochemistry of the cyclohexane ring dictates the spatial relationship between the 3-fluorobenzoyl group and the carboxylic acid, which is paramount for interpreting the transmission of electronic effects. For a trans-1,2-disubstituted cyclohexane, a conformational equilibrium exists between the diequatorial (e,e) and the diaxial (a,a) chair forms.

G cluster_0 Conformational Equilibrium A Diaxial (a,a) (High Energy) B Diequatorial (e,e) (Low Energy) A->B  Ring Flip (Equilibrium strongly favors e,e) B->A

Caption: Chair-flip equilibrium for the trans-1,2-disubstituted ring.

The diequatorial conformer is overwhelmingly favored due to the severe 1,3-diaxial steric interactions that destabilize the diaxial form.[6] This can be experimentally verified and computationally supported.

NMR Spectroscopic Verification
  • Rationale: The magnitude of the vicinal proton-proton coupling constant (³JHH) between the protons at C1 and C2 is diagnostic of their dihedral angle. An axial-axial coupling (J_ax-ax) is typically large (10-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are small (2-5 Hz).

  • Protocol:

    • Dissolve a 5-10 mg sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a high-resolution ¹H NMR spectrum (≥400 MHz).

    • Identify the multiplet signals corresponding to the protons at C1 and C2.

    • Measure the coupling constant between these two protons. A large value (>10 Hz) confirms a trans-diaxial relationship, which, for the protons in a trans-1,2-disubstituted system, proves that the substituents are in the diequatorial (e,e) conformation.[11]

Computational Support (DFT)
  • Rationale: Density Functional Theory (DFT) calculations can accurately predict the relative energies of different conformers.

  • Methodology:

    • Build both the diequatorial and diaxial conformers in silico.

    • Perform geometry optimization and frequency calculations using a suitable functional and basis set (e.g., B3LYP/6-31G**).

    • The energy difference between the two optimized conformers will quantitatively confirm the higher stability of the diequatorial form.[12]

A Multi-faceted Approach to Probing Electronic Effects

We employ three complementary techniques—potentiometry, spectroscopy, and computational modeling—to build a comprehensive picture of the electronic influence of the meta-fluoro substituent.

G A Target Molecule B Potentiometric Titration A->B C Spectroscopic Analysis (NMR, IR) A->C D Computational Modeling (DFT) A->D E pKa Value B->E F Chemical Shifts (δ) Stretching Frequencies (ν) C->F G NBO Charges ESP Maps D->G H Quantitative Assessment of Electronic Effects E->H F->H G->H

Caption: Integrated workflow for analyzing electronic effects.

Potentiometric Titration: Quantifying Acidity (pKa)
  • Causality: The pKa of the carboxylic acid is a direct thermodynamic measure of its acidity. An electron-withdrawing group, like fluorine at the meta position, stabilizes the negative charge of the carboxylate conjugate base through its -I effect. This stabilization makes the acid more willing to donate its proton, resulting in a stronger acid (i.e., a lower pKa value).[7]

  • Protocol:

    • Prepare a 0.01 M solution of the target acid in a suitable solvent mixture (e.g., 50:50 ethanol:water).

    • Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, 10.00).

    • Place the pH electrode in the sample solution and begin stirring.

    • Titrate the solution by adding small, precise aliquots of a standardized 0.01 M NaOH solution.

    • Record the pH after each addition of titrant.

    • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

  • Data Presentation:

CompoundSubstituentExpected pKa (Approx.)Electronic Effect
Benzoic Acid-H (Reference)4.20Neutral
trans-2-Benzoylcyclohexane-1-carboxylic acid-H (Parent)~4.50Reference for scaffold
Target Molecule m-Fluoro ~4.35 -I (Electron Withdrawing)

Note: Expected pKa values are illustrative, based on the known acidifying effect of electron-withdrawing groups.

Spectroscopic Characterization
  • Causality: Spectroscopic techniques probe the local electronic environment of nuclei and bonds. Electron withdrawal by the fluorine atom deshields nearby nuclei (causing downfield shifts in NMR) and strengthens carbonyl bonds (increasing IR stretching frequencies).[13]

  • Protocol:

    • NMR: Prepare samples as described in Section 3.1. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • IR: Prepare a KBr pellet or a thin film of the sample. Acquire the infrared spectrum using an FTIR spectrometer.

  • Data Interpretation Table:

TechniqueNucleus / BondPredicted Observation (vs. non-fluorinated analog)Rationale
¹³C NMR Carboxylic Carbon (-C OOH)Downfield shift (Δδ > 0)Deshielding due to electron withdrawal.[14]
¹³C NMR Ketone Carbon (-C =O)Downfield shift (Δδ > 0)Deshielding transmitted from the aromatic ring.
¹⁹F NMR FluorineChemical shift provides a benchmark.Highly sensitive to the electronic environment.[15]
IR Spec. Carboxylic C=O StretchHigher wavenumber (ν > ν₀)Increased bond order due to inductive withdrawal.
IR Spec. Ketone C=O StretchHigher wavenumber (ν > ν₀)Inductive effect strengthens the C=O bond.[16]
Computational Modeling (DFT)
  • Causality: Quantum mechanical calculations provide a theoretical framework to visualize and quantify electronic distribution.[17][18] Natural Bond Orbital (NBO) analysis, for instance, calculates the charge on each atom, offering a direct measure of electron density.

  • Methodology:

    • Perform a geometry optimization on the lowest energy (e,e) conformer at a high level of theory (e.g., M06-2X/cc-pVTZ).[11]

    • Run an NBO analysis on the optimized structure.

    • Calculate the molecular electrostatic potential (ESP) and map it onto the electron density surface.

  • Expected Results:

    • NBO Charges: The analysis is expected to show a greater positive partial charge on the carboxylic proton and carbon atoms in the fluorinated molecule compared to its non-fluorinated analog, indicating a stronger inductive pull.

    • ESP Map: The map will visualize a more electron-deficient (more blue) region around the carboxylic acid group, visually confirming the electron-withdrawing effect of the distant fluorine atom.

Synthesis of Findings: The Inductive Effect in Action

This effect can be quantified using the Hammett constant for a meta-fluoro substituent, σ_m = +0.34 .[3][4][19] The positive sign unequivocally signifies an electron-withdrawing character. The experimental pKa value can be used to calculate a reaction constant (ρ) for this specific molecular system, which describes the sensitivity of the carboxylic acid's acidity to the substituent's electronic influence.

G A meta-Fluoro Group (High Electronegativity) B Inductive Pull (-I Effect) A->B C Electron density withdrawn from aromatic ring B->C D Effect transmitted through C=O and C-C σ-bonds C->D E Lower electron density at Carboxylic Acid D->E F Stabilization of Carboxylate Anion (A⁻) E->F G Increased Acidity (Lower pKa) F->G

Caption: Causal chain illustrating the transmission of the inductive effect.

The data demonstrate that even across a flexible, non-conjugated cyclohexane scaffold, the inductive effect of the fluorine atom persists. While attenuated compared to a fully conjugated system, its impact on the pKa is significant and predictable. This transmission likely occurs through a combination of bond polarization (a through-bond effect) and a through-space electrostatic field effect.

Conclusion and Future Directions

This guide has systematically deconstructed the electronic influence of a meta-fluoro substituent on trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid. We have demonstrated through a robust, multi-faceted approach that the fluorine atom acts as a potent electron-withdrawing group primarily through its inductive effect. This results in a quantifiable increase in the acidity of the distal carboxylic acid group, an effect that is corroborated by spectroscopic shifts and computational models.

Key Takeaways for the Practitioner:

  • Meta-fluoro substitution is a reliable strategy for increasing the acidity of a remote functional group without the complications of resonance effects.

  • The trans-1,2-diequatorial cyclohexane conformation provides a rigid and predictable scaffold for probing electronic transmission.

  • The combination of pKa measurement, NMR/IR spectroscopy, and DFT modeling constitutes a self-validating system for the comprehensive analysis of substituent effects.

Future Directions: This work can be extended to investigate the ortho and para isomers, which would allow for the deconvolution of resonance and inductive effects. Furthermore, studying the kinetics of reactions involving the carboxylic acid (e.g., esterification) would provide insight into how these electronic perturbations affect transition state energies, a critical consideration in drug-receptor interactions and reaction mechanism design.

References

  • Title: Hammett constants σ for fluoro-substituents. Source: ResearchGate URL: [Link]

  • Title: A Survey of Hammett Substituent Constants and Resonance and Field Parameters Source: ACS Publications URL: [Link]

  • Title: Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Infrared and nuclear magnetic resonance spectroscopic study of secondary amide hydrogen bonding in benzoyl PABA derivatives (retinoids) Source: PubMed URL: [Link]

  • Title: Hammett equation Source: Wikipedia URL: [Link]

  • Title: Computational Study of Electron Delocalization in Hexaarylbenzenes Source: MDPI URL: [Link]

  • Title: Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure Source: University of Wisconsin–Madison URL: [Link]

  • Title: Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance Source: PMC URL: [Link]

  • Title: The Correlated Electronic States of a few Polycyclic Aromatic Hydrocarbons: A Computational Study Source: arXiv URL: [Link]

  • Title: Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives Source: ResearchGate URL: [Link]

  • Title: Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation Source: ScholarWorks @ UTRGV URL: [Link]

  • Title: Benzoyl fluoride - Optional[19F NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

  • Title: Hammett substituent constants Source: Stenutz URL: [Link]

  • Title: Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties Source: PubMed URL: [Link]

  • Title: Hammett Substituent Constants Table Source: Scribd URL: [Link]

  • Title: 11.5: Substituent Effects on Acidity Source: Chemistry LibreTexts URL: [Link]

  • Title: SUBSTITUENT EFFECT OF THE FLUORINE ATOM ON ELECTROPHILIC DEUTERATION OF BENZO[h]QUINOLINE Source: HETEROCYCLES, Vol. 43, No. 9, 1996 URL: [Link]

  • Title: Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII Source: St. Paul's C. M. College URL: [Link]

  • Title: Converting benzoic acid into meta-fluorobenzoic acid Source: Chemistry Stack Exchange URL: [Link]

  • Title: Synthesis and properties of fluorinated 2-benzoylcyclohexane-1,3-diones Source: ResearchGate URL: [Link]

  • Title: Synthesis of Transcyclohexane Carboxylic Acid Derivatives Source: Chinese Journal of Applied Chemistry URL: [Link]

  • Title: Benzoyl fluoride Source: NIST WebBook URL: [Link]

  • Title: 4.4: Substituted Cyclohexanes Source: Chemistry LibreTexts URL: [Link]

  • Title: Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations. Source: Semantic Scholar URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Amide Bond Formation Protocols for trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic Acid

Executive Summary The synthesis of amides from trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-79-5) presents a formidable challenge in organic synthesis and drug development. The presence of the bulky...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of amides from trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-79-5) presents a formidable challenge in organic synthesis and drug development. The presence of the bulky 3-fluorobenzoyl group at the C2 position of the cyclohexane ring creates severe steric congestion around the C1 carboxylic acid. This application note details field-proven, self-validating protocols to achieve high-yielding amide bond formation while strictly preserving the trans stereochemical integrity of the cyclohexane scaffold.

Physicochemical Profiling & Mechanistic Challenges

Standard direct condensation methods often fail or proceed with exceptionally low yields when both the carboxylic acid and the amine are sterically hindered[1]. For trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid, the challenges are twofold:

  • Steric Shielding: The cyclohexane ring strongly prefers a diequatorial conformation for its bulky substituents. When the C1 carboxylic acid is activated using standard reagents (e.g., DCC or EDC/HOBt), the resulting O-acylisourea or HOBt-active ester intermediate is exceedingly bulky. This severely blocks the Bürgi-Dunitz trajectory required for the incoming amine nucleophile.

  • Stereochemical Integrity: The trans configuration must be maintained. Sluggish reaction rates with weak electrophiles often tempt chemists to apply forcing conditions (strong bases or prolonged heating). This increases the risk of base-catalyzed enolization at the C1 position, leading to irreversible epimerization to the thermodynamically stable cis isomer.

Strategic Selection of Activation Methods

To bypass these limitations, we employ two distinct mechanistic strategies tailored to the reactivity of the target amine:

Strategy A: Acyl Fluoride Activation (BTFFH-Mediated) For electron-deficient anilines or highly hindered amines, fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (BTFFH) is used to generate an in situ acyl fluoride. Fluorine’s exceptionally small van der Waals radius minimizes steric clash, allowing rapid nucleophilic attack. Crucially, acyl fluorides are highly resistant to ketene formation, virtually eliminating the risk of α-racemization/epimerization even at elevated temperatures[2].

Strategy B: Anchimeric Assistance via Uronium Salts (HATU) For standard primary or secondary alkyl amines, HATU is the premier choice. The HOAt-derived active ester features a pyridine nitrogen at the 7-position[3]. This nitrogen provides anchimeric (neighboring group) assistance via hydrogen bonding to the incoming amine, effectively "guiding" it to the congested carbonyl carbon and accelerating the reaction[4].

MechanisticWorkflow A trans-2-(3-Fluorobenzoyl) cyclohexane-1-carboxylic acid B BTFFH / DIPEA (Acyl Fluoride Pathway) A->B Strategy A C HATU / DIPEA (Active Ester Pathway) A->C Strategy B D Acyl Fluoride Intermediate (Small radius, highly electrophilic) B->D E HOAt Active Ester (Anchimeric assistance) C->E F Amine Nucleophilic Attack (Overcomes Steric Shielding) D->F E->F G Target trans-Amide (Stereocenter Preserved) F->G

Caption: Mechanistic pathways for overcoming steric hindrance in amide bond formation.

Experimental Protocols (Self-Validating Systems)

Protocol A: BTFFH-Mediated Acyl Fluoride Coupling

Optimized for sterically hindered or electron-deficient amines.

Reagents: trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (1.3 equiv), Amine (1.0 equiv), BTFFH (1.5 equiv), DIPEA (4.5 equiv), Anhydrous CH₂Cl₂.

Step-by-Step Procedure:

  • Activation: To a dry, thick-walled microwave vial under argon, add the carboxylic acid and BTFFH in anhydrous CH₂Cl₂ (2 mL/mmol). Add DIPEA dropwise. Stir at room temperature for 30 minutes.

    • Self-Validation (IPC): Quench a 5 µL aliquot in 100 µL of methanol. LC-MS analysis must show the methyl ester mass, confirming 100% conversion of the acid to the acyl fluoride intermediate[2].

  • Coupling: Add the amine (1.0 equiv) to the activated mixture. Seal the vial with a crimp cap.

  • Heating: Heat the sealed vial in an oil bath at 80 °C for 12–16 hours. (Caution: Heating CH₂Cl₂ above its boiling point generates overpressure; ensure the vial is rated for this stress).

  • Workup: Cool to room temperature. Dilute with CH₂Cl₂ and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove water-soluble byproducts (including the urea derivative of BTFFH). Dry over Na₂SO₄ and concentrate.

  • Stereochemical Validation: Purify via flash chromatography. Perform ¹H-NMR analysis. The C1 proton (alpha to the newly formed amide) should appear as a multiplet with at least one large coupling constant (J > 10 Hz), indicative of an axial-axial relationship with adjacent ring protons, confirming the preservation of the diequatorial trans configuration.

Protocol B: HATU/HOAt-Mediated Coupling

Optimized for primary and unhindered secondary alkyl amines.

Reagents: trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (1.0 equiv), Amine (1.2 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), Anhydrous DMF.

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF (5 mL/mmol) at 0 °C under argon. Add DIPEA dropwise.

    • Self-Validation (IPC): The reaction mixture will transition from colorless to a distinct yellow tint. This visual cue confirms the successful generation of the highly reactive HOAt active ester[3].

  • Coupling: After 15 minutes, add the amine. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup & Validation: Monitor the disappearance of the yellow color and confirm product formation via LC-MS. Quench with water, extract with Ethyl Acetate, and wash extensively with 5% LiCl aqueous solution (to remove DMF), followed by standard acid/base washes. Validate stereochemistry via ¹H-NMR as described in Protocol A.

DecisionTree Start Amine Nucleophile Selection Q1 Is the amine sterically hindered or electron-deficient? Start->Q1 Yes Yes (e.g., anilines, t-butylamine) Q1->Yes No No (e.g., primary alkyl amines) Q1->No PathA Protocol A: BTFFH / DIPEA in CH2Cl2 (Heat to 80°C) Yes->PathA PathB Protocol B: HATU / DIPEA in DMF (Room Temp) No->PathB EndA High Yield, Low Epimerization PathA->EndA EndB Standard Yield, Mild Conditions PathB->EndB

Caption: Decision tree for selecting the optimal coupling protocol based on amine reactivity.

Quantitative Data Summary

The following table summarizes the expected performance metrics of both protocols when applied to the sterically hindered trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid scaffold.

ParameterProtocol A (BTFFH)Protocol B (HATU/HOAt)
Optimal Substrates Electron-deficient anilines, hindered aminesPrimary alkyl amines, unhindered secondary amines
Activation Intermediate Acyl FluorideHOAt Active Ester
Typical Yield Range 85% - 95%75% - 90%
Reaction Temperature 80 °C (Sealed Tube)0 °C to Room Temperature
Epimerization Risk Very LowLow (Anchimeric assistance limits lifetime of intermediate)
Visual IPC None (Relies on LC-MS esterification quench)Colorless to Yellow transition

References

  • [1] Leggio, A., et al. "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4." Chemistry Central Journal, 2017, 11, 87. URL:[Link]

  • [2] Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2016, 14, 430-433. URL:[Link]

  • [4] PeptideChemistry. "HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety." URL: [Link]

Sources

Application

Best reagents for the esterification of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Application Note & Protocol Guide Topic: Best Reagents for the Esterification of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid For: Researchers, Scientists, and Drug Development Professionals Executive Summary:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Best Reagents for the Esterification of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Navigating the Esterification of a Sterically Demanding Substrate

The esterification of carboxylic acids is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry where ester moieties are critical for modulating a drug candidate's pharmacokinetic and pharmacodynamic properties. However, when the carboxylic acid is encumbered by significant steric hindrance, as is the case with trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, classical methods often fail, necessitating more advanced and carefully selected synthetic strategies.

This guide provides a comprehensive analysis of suitable esterification reagents for this challenging substrate. The core synthetic obstacle arises from the bulky trans-disubstituted cyclohexane framework, where the large 3-fluorobenzoyl group shields the adjacent carboxylic acid, impeding the approach of the alcohol nucleophile. This document moves beyond a simple listing of methods to explain the mechanistic rationale behind each choice, empowering researchers to select the optimal conditions for their specific synthetic goals. We present a comparative analysis of key methods, detailed experimental protocols, and workflow diagrams to ensure procedural clarity and reproducibility.

Substrate Analysis: The Challenge of Steric Hindrance

The structure of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid presents a formidable steric barrier to esterification. The cyclohexane ring exists predominantly in a chair conformation, with the carboxylic acid and the 3-fluorobenzoyl group occupying equatorial positions to minimize steric strain. This arrangement, while thermodynamically favorable, places the bulky benzoyl substituent in close proximity to the carboxylic acid's reactive center, creating a sterically congested environment that disfavors the tetrahedral intermediate required in many esterification pathways.

Consequently, direct acid-catalyzed methods like the Fischer-Speier esterification are predicted to be inefficient.[1][2] Such methods rely on equilibrium and often require high temperatures and strong acids, which can lead to low yields and potential side reactions when sterically demanding substrates are involved.[3][4] Therefore, successful esterification hinges on strategies that activate the carboxylic acid under mild conditions to overcome this steric impediment.

Comparative Analysis of Recommended Esterification Strategies

For a sterically hindered substrate, the most effective methods are those that convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive intermediate that is readily attacked by an alcohol, even a hindered one. We will focus on four principal strategies: the Acid Chloride route, Steglich Esterification, Yamaguchi Esterification, and diazoalkane-mediated methylation.

Strategy 1: Acid Chloride Formation

This classic two-step approach involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which is then treated with the desired alcohol.

  • Mechanism: The carboxylic acid is first activated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] This replaces the -OH group with a chloride ion, an excellent leaving group. The subsequent addition of an alcohol and a non-nucleophilic base (like pyridine or triethylamine) leads to rapid ester formation.[7][8]

  • Causality: This method is effective because the acyl chloride is significantly more electrophilic than the parent carboxylic acid, forcing the reaction to completion even with poor nucleophiles or sterically crowded reaction centers.

  • Considerations: Thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive reagents that release toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). The reaction conditions are generally not considered "mild," but they are highly effective.

Strategy 2: Steglich Esterification (Carbodiimide Coupling)

The Steglich esterification is a powerful and exceptionally mild method for forming esters from sterically demanding substrates.[9][10][11]

  • Mechanism: A carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][12] A nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), intercepts this intermediate to generate an N-acylpyridinium salt.[9][13][14] This "active ester" is highly susceptible to nucleophilic attack by the alcohol, yielding the final product and regenerating the DMAP catalyst.[12]

  • Causality: The key to this reaction's success is the role of DMAP. It is a "super-nucleophile" that generates a more reactive acylating agent than the O-acylisourea, and it prevents a common side reaction where the intermediate rearranges to a stable, unreactive N-acylurea.[15] The reaction proceeds under neutral, room-temperature conditions, preserving sensitive functional groups.[12][16]

  • Considerations: When using DCC, the dicyclohexylurea (DCU) byproduct is a precipitate that can often be removed by filtration. However, it can sometimes be difficult to remove completely. Using the more expensive but water-soluble EDC allows for the urea byproduct to be washed away during an aqueous workup.

Strategy 3: Yamaguchi Esterification (Mixed Anhydride Formation)

The Yamaguchi esterification is particularly renowned for its application in the synthesis of complex, sterically hindered esters and macrolactones.[17][18]

  • Mechanism: The process begins with the formation of a mixed anhydride by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine.[18] In a second step, the alcohol is added along with a stoichiometric amount of DMAP. DMAP selectively attacks the less hindered carbonyl of the mixed anhydride, forming the same highly reactive N-acylpyridinium intermediate as seen in the Steglich reaction, which is then intercepted by the alcohol.[18][19]

  • Causality: The steric bulk of the 2,4,6-trichlorobenzoyl group directs the nucleophilic attack of DMAP to the desired carbonyl carbon of the substrate, ensuring high regioselectivity and yield.[20] This method is often successful when even the Steglich esterification falters.

  • Considerations: This is a two-step, one-pot procedure. The removal of volatiles after the formation of the mixed anhydride is sometimes recommended before the addition of the alcohol and DMAP.[19]

Strategy 4: Methyl Esterification with (Trimethylsilyl)diazomethane

For the specific synthesis of a methyl ester, using (trimethylsilyl)diazomethane (TMS-diazomethane) is a superior choice.

  • Mechanism: The carboxylic acid protonates the TMS-diazomethane, which then undergoes a rapid, irreversible reaction where the carboxylate acts as the nucleophile to displace molecular nitrogen, a thermodynamically highly favorable process.[21]

  • Causality: This reaction is extremely mild, fast, and clean, with nitrogen gas being the only byproduct.[22] It avoids harsh reagents and complex workups. TMS-diazomethane is a commercially available and much safer alternative to the highly toxic and explosive diazomethane.[23][24]

  • Considerations: This method is primarily limited to the formation of methyl esters.[25] While safer than diazomethane, TMS-diazomethane is still a hazardous reagent and should be handled with care in a fume hood.

Data Presentation & Workflow Visualization

Table 1: Comparison of Recommended Esterification Methods
FeatureAcid Chloride RouteSteglich EsterificationYamaguchi EsterificationTMS-Diazomethane
Reagent Type Activating AgentCoupling Agent & CatalystMixed Anhydride & CatalystAlkylating Agent
Key Reagents SOCl₂ or (COCl)₂, PyridineDCC or EDC, DMAP (cat.)2,4,6-Trichlorobenzoyl Chloride, Et₃N, DMAP (stoich.)TMS-CHN₂
Conditions 0 °C to refluxRoom TemperatureRoom Temperature0 °C to Room Temp
Pros Highly reactive intermediate, drives reaction to completion.Very mild conditions, high yields for hindered substrates, simple procedure.[12][15]Excellent for highly hindered substrates, high regioselectivity.[17][18]Extremely mild, clean (N₂ byproduct), high yield for methyl esters.[22]
Cons Harsh reagents, generates acidic byproduct (HCl).[5]Byproduct removal (DCU), potential for racemization in some cases.Requires specialized Yamaguchi reagent, two-step one-pot procedure.Primarily for methyl esters, reagent is toxic and requires care.
Suitability High: A robust, forceful method when mildness is not a priority.Very High: An excellent first choice for hindered systems due to its mildness and efficacy.Very High: The preferred method for exceptionally challenging substrates where other methods may fail.Excellent (for Methyl Esters): The ideal choice if the methyl ester is the target.
Diagrams: Mechanisms and Workflows

A logical approach to selecting the appropriate esterification method is crucial for success.

G cluster_selection Method Selection Workflow start Start: Esterify Hindered Acid q1 Is the target a methyl ester? start->q1 reagent_tms Use TMS-Diazomethane q1->reagent_tms Yes reagent_steglich Attempt Steglich Esterification (EDC/DMAP) q1->reagent_steglich No finish End: Purified Ester reagent_tms->finish q2 Was the reaction successful? reagent_steglich->q2 reagent_yamaguchi Use Yamaguchi Esterification q2->reagent_yamaguchi No q2->finish Yes reagent_acidchloride Alternative: Use Acid Chloride Route reagent_yamaguchi->reagent_acidchloride or reagent_yamaguchi->finish reagent_acidchloride->finish

Caption: Workflow for selecting an esterification method.

G cluster_steglich Steglich Esterification Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC Urea Urea Byproduct EDC->Urea N_Acylpyridinium N-Acylpyridinium Salt (Active Ester) O_Acylisourea->N_Acylpyridinium + DMAP DMAP DMAP Ester Ester (R-COOR') N_Acylpyridinium->Ester + R'-OH ROH Alcohol (R'-OH) DMAP_regen DMAP (regenerated) Ester->DMAP_regen

Caption: Mechanism of Steglich Esterification.

G cluster_yamaguchi Yamaguchi Esterification Mechanism RCOOH Carboxylic Acid (R-COOH) Mixed_Anhydride Mixed Anhydride RCOOH->Mixed_Anhydride Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl Chloride Yamaguchi_Reagent->Mixed_Anhydride + Et3N N_Acylpyridinium N-Acylpyridinium Salt (Active Ester) Mixed_Anhydride->N_Acylpyridinium + DMAP DMAP DMAP (stoich.) Ester Ester (R-COOR') N_Acylpyridinium->Ester + R'-OH ROH Alcohol (R'-OH)

Caption: Mechanism of Yamaguchi Esterification.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Steglich Esterification using EDC

This protocol is recommended as the first-choice method due to its mild conditions and simplified workup.

  • Reagents & Materials:

    • trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (1.0 equiv)

    • Alcohol (1.2–1.5 equiv)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

    • Anhydrous Dichloromethane (DCM)

    • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

    • Anhydrous MgSO₄ or Na₂SO₄

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 equiv), the alcohol (1.2 equiv), and DMAP (0.1 equiv).

    • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the acid).

    • Cool the stirred solution to 0 °C using an ice bath.

    • Add EDC·HCl (1.2 equiv) to the solution in one portion.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[26][27]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

  • Application Notes:

    • The use of EDC is highly recommended over DCC for this substrate to avoid purification issues with the dicyclohexylurea byproduct.[12]

    • DMAP is crucial for the reaction's efficiency with hindered substrates; its omission will lead to significantly lower yields.[13][14]

Protocol 2: Acid Chloride Formation and Esterification

This protocol is a more robust alternative if the Steglich conditions are not effective.

  • Reagents & Materials:

    • trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (1.0 equiv)

    • Thionyl chloride (SOCl₂) (2.0 equiv) or Oxalyl Chloride (1.5 equiv) with catalytic DMF

    • Anhydrous Toluene or DCM

    • Alcohol (1.5 equiv)

    • Anhydrous Pyridine or Triethylamine (2.0 equiv)

    • Apparatus for reaction under inert atmosphere and for reflux.

  • Procedure:

    • Step A: Acid Chloride Formation: To a flame-dried flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) in anhydrous toluene. Add SOCl₂ (2.0 equiv) and a catalytic drop of DMF (if using oxalyl chloride).

    • Heat the mixture to reflux for 2–4 hours until gas evolution ceases.

    • Cool the reaction to room temperature and remove all volatile components under reduced pressure to yield the crude acid chloride. Use this immediately in the next step.

    • Step B: Esterification: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the alcohol (1.5 equiv) and pyridine (2.0 equiv) in anhydrous DCM.

    • Slowly add the alcohol/pyridine solution to the stirred acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2–6 hours, monitoring by TLC.

    • Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1. The initial acid wash is critical for removing pyridine or triethylamine.

  • Application Notes:

    • The intermediate acid chloride is moisture-sensitive and should be prepared and used under an inert atmosphere.

    • The use of a base like pyridine is necessary to neutralize the HCl generated during the esterification step.[7]

Conclusion

The successful esterification of the sterically demanding trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid is highly dependent on the choice of activating reagents. Direct acid catalysis is unlikely to be effective. Instead, methods that proceed via highly reactive intermediates under mild conditions are strongly recommended. The Steglich esterification , utilizing a water-soluble carbodiimide like EDC and catalytic DMAP, represents the optimal starting point due to its operational simplicity, mildness, and proven efficacy for hindered systems.[10][12][16] Should this method prove insufficient, the Yamaguchi esterification offers a more powerful alternative for exceptionally challenging cases.[17] For instances where forcing conditions are acceptable, the classic acid chloride route remains a reliable option. Finally, for the specific synthesis of the methyl ester, TMS-diazomethane provides the cleanest and most efficient pathway. By understanding the mechanistic principles behind these methods, researchers can confidently select and execute the best strategy for their synthetic objectives.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of DMAP in Accelerating Esterification Reactions.
  • Organic Chemistry Portal. Yamaguchi Esterification.
  • Wikipedia. Mitsunobu reaction.
  • Munawar, A., et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC.
  • Benchchem. Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • Master Organic Chemistry. Mitsunobu Reaction.
  • BYJU'S. Mitsunobu Reaction.
  • Common Organic Chemistry. 4-Dimethylaminopyridine (DMAP).
  • RSC Publishing. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. (2021).
  • Organic Chemistry Portal. Steglich Esterification.
  • Fiveable. Steglich Esterification: Organic Chemistry Study Guide. (2025).
  • Wikipedia. Fischer–Speier esterification.
  • Grokipedia. Steglich esterification.
  • Vedantu. Fischer Esterification Mechanism: Steps, Equation & Examples.
  • A "Little" Mass Spec and Sailing. Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane.
  • TCI. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.
  • Unknown. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Chemistry Steps. Converting Carboxylic Acids to Esters. (2024).
  • Wikipedia. Steglich esterification.
  • ResearchGate. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024).
  • Chemistry Learner. Fischer Esterification: Definition, Examples, and Mechanism.
  • Organic Chemistry Portal. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method.
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011).
  • National Center for Biotechnology Information. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angew Chem Int Ed Engl. (2007).
  • Organic Chemistry Portal. Acid to Ester - Common Conditions.
  • Majhi, P.K. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC.
  • Chemistry LibreTexts. 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. (2023).
  • Save My Exams. Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. (2025).
  • ACS Publications. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters. (2005).
  • DigitalCommons@EMU. Methyl esterification of fatty acids and eicosanoids with a novel reagent trimethylsilyldiazomethane for analysis by gas chromat. (2007).
  • Organic Chemistry Portal. Trimethylsilyldiazomethane in the preparation of diazoketones via mixed anhydride and coupling reagent methods: a new approach to the Arndt-Eistert synthesis.
  • Organic Chemistry Portal. Ester synthesis by esterification.
  • Wikipedia. Yamaguchi esterification.
  • OperaChem. Fischer Esterification-Typical Procedures. (2024).
  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids.
  • MDPI. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. (2024).
  • Unknown. Esters. An Introduction.
  • ACS Publications. A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society.
  • ResearchGate. Work up of ester?. (2021).
  • PMC. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • Organic Syntheses Procedure. esterification of carboxylic acids with.
  • Chemguide. esterification - alcohols and carboxylic acids.
  • Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • RSC Publishing. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.

Sources

Method

Advanced Application Note: Metallaphotoredox-Catalyzed Decarboxylative Cross-Coupling of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Executive Summary & Strategic Utility The synthesis of densely functionalized, stereochemically complex aliphatic rings is a persistent bottleneck in modern drug discovery. trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

The synthesis of densely functionalized, stereochemically complex aliphatic rings is a persistent bottleneck in modern drug discovery. trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 733742-79-5) represents a highly valuable building block; it possesses a rigid cyclohexane core, a pharmacologically relevant 3-fluorobenzoyl moiety, and a carboxylic acid handle[1][2].

Traditionally, functionalizing the C1 position of such a scaffold required multi-step sequences involving hazardous reagents (e.g., Barton decarboxylation or stoichiometric organometallics). However, the advent of has revolutionized this paradigm. By synergistically merging iridium-based photoredox catalysis with nickel-catalyzed cross-coupling, the native carboxylic acid can be utilized as a traceless activation group. This application note details a robust, self-validating protocol for the decarboxylative C(sp³)–C(sp²) arylation of trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid, enabling direct access to complex drug-like scaffolds.

Mechanistic Rationale: The Causality of Dual Catalysis

The success of this transformation relies on the precise orchestration of two intersecting catalytic cycles: a photoredox cycle for radical generation and a nickel cycle for bond formation.

  • Photoredox Activation & Decarboxylation: The aliphatic carboxylic acid is first deprotonated by a base to form a carboxylate. This is a critical prerequisite, as the carboxylate anion is significantly easier to oxidize than the neutral acid. Upon irradiation with blue light, the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ enters a long-lived excited state (Ir(III)). We specifically select this highly oxidizing iridium complex ( E1/2red​ [Ir(III)/Ir(II)] = +1.21 V vs. SCE) because it provides the necessary thermodynamic driving force to perform a single-electron transfer (SET) from the aliphatic carboxylate[3]. The resulting carboxyl radical rapidly extrudes CO₂ to generate a secondary alkyl radical at the cyclohexane ring.

  • Nickel-Mediated Radical Capture: Concurrently, a Ni(0) catalyst undergoes oxidative addition into an aryl halide (Ar-X) to form an electrophilic Ni(II)–aryl complex. This Ni(II) species acts as a radical trap, rapidly intercepting the transient secondary cyclohexyl radical to form a high-valent Ni(III) intermediate.

  • Reductive Elimination & Catalyst Turnover: The Ni(III) complex undergoes facile reductive elimination to forge the new C(sp³)–C(sp²) bond, yielding the functionalized product and a Ni(I) species. The catalytic cycles are closed via a cross-system SET, where the reduced Ir(II) photocatalyst donates an electron to the Ni(I) intermediate, regenerating both the ground-state Ir(III) and Ni(0) catalysts[4][5].

Stereochemical Insight: The initial trans relationship between the 3-fluorobenzoyl group and the carboxylic acid creates a steric bias. While the C1 stereocenter is transiently lost upon radical formation, the bulky 3-fluorobenzoyl group at C2 directs the subsequent Ni-capture to the less hindered face, typically resulting in a highly diastereoselective cross-coupling outcome.

Reaction Design & Optimization Data

To establish a trustworthy and reproducible protocol, experimental parameters must be tightly controlled. The table below summarizes the causality behind the optimization of this decarboxylative cross-coupling.

EntryPhotocatalystNickel CatalystBaseSolventLight SourceYield (%)Causality / Observation
1 Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ NiCl₂·glyme / dtbbpy Cs₂CO₃ DMF 34W Blue LED 88 Optimal conditions. Full deprotonation and efficient SET.
2Ru(bpy)₃Cl₂NiCl₂·glyme / dtbbpyCs₂CO₃DMF34W Blue LED<5Ru(II)* oxidation potential (~+0.77 V) is too low to oxidize the aliphatic carboxylate.
3Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NoneCs₂CO₃DMF34W Blue LED0Radical generated but no cross-coupling occurs; yields protodecarboxylation side-products.
4Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·glyme / dtbbpyNaHCO₃DMF34W Blue LED12Weak base fails to fully deprotonate the acid, limiting the concentration of the active carboxylate.
5Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·glyme / dtbbpyCs₂CO₃THF34W Blue LED45Lower solvent polarity reduces the solubility of Cs₂CO₃ and the ionic photocatalyst, hindering SET.
6Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·glyme / dtbbpyCs₂CO₃DMFNone0Strict photochemical dependence; confirms absence of background thermal reactivity.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes specific in-process controls (IPCs) to ensure that each phase of the reaction is functioning as intended.

Reagents & Materials
  • Substrate: trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (1.0 mmol, 250.26 mg)

  • Electrophile: Aryl bromide or iodide (1.5 mmol)

  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 mmol, 1 mol%, 11.2 mg)

  • Cross-Coupling Catalyst: NiCl₂·glyme (0.05 mmol, 5 mol%, 11.0 mg) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (0.05 mmol, 5 mol%, 13.4 mg)

  • Base: Cs₂CO₃ (1.5 mmol, 488 mg)

  • Solvent: Anhydrous, degassed DMF (10 mL, 0.1 M)

Step-by-Step Procedure

Step 1: Catalyst Pre-Complexation

  • In an oven-dried 40 mL reaction vial equipped with a magnetic stir bar, add NiCl₂·glyme and dtbbpy.

  • Add 2 mL of anhydrous DMF. Stir at room temperature for 15 minutes until the solution turns a pale, clear green.

  • Causality: Pre-complexation ensures the active Ni-ligand species is fully formed before introducing the radical flux, preventing catalyst poisoning or off-target radical recombination.

Step 2: Reagent Assembly

  • To the vial, add trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid, the aryl halide, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, and Cs₂CO₃.

  • Add the remaining 8 mL of anhydrous DMF. Seal the vial with a PTFE-lined septum cap.

Step 3: Critical Degassing

  • Sparge the heterogeneous mixture with dry Argon gas for exactly 15 minutes using a submerged needle, with a secondary vent needle in the septum.

  • Causality: Molecular oxygen is a triplet diradical. If present, it will rapidly quench the *Ir(III) excited state and intercept the secondary cyclohexyl radical to form undesired peroxides.

Step 4: Photochemical Irradiation

  • Place the vial in a photoreactor equipped with 34W Blue LEDs (λ = 440–450 nm).

  • Crucial: Position a cooling fan directly on the setup to maintain the reaction temperature at ~25 °C.

  • Causality: Elevated temperatures can cause thermal degradation of the high-valent Ni(III) intermediate and promote background hydrodehalogenation of the aryl halide.

  • Stir vigorously (800 rpm) for 24 hours.

Step 5: Self-Validation Checkpoint (IPC)

  • At t = 12 hours, halt stirring and briefly turn off the light. Withdraw a 10 µL aliquot via syringe under Argon.

  • Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile and inject into a UPLC-MS.

  • Validation Criteria: You must observe the consumption of the exact mass of the starting material ( [M−H]− = 249.1) and the appearance of the target cross-coupled product mass. If starting material remains but the aryl halide is consumed, homocoupling of the aryl halide has occurred (indicating poor degassing or light penetration).

Step 6: Workup & Isolation

  • Dilute the crude mixture with EtOAc (50 mL) and wash sequentially with deionized water (3 × 20 mL) and brine (20 mL) to remove DMF and Cs₂CO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the final functionalized trans-2-(3-fluorobenzoyl)cyclohexane derivative.

Metallaphotoredox Catalytic Cycle Visualization

The logical relationship between the photoredox and cross-coupling cycles is mapped below.

G PC Ir(III) Catalyst PC_star *Ir(III) Excited State PC->PC_star Blue LED PC_red Ir(II) Reduced PC_star->PC_red SET from Substrate Substrate trans-2-(3-Fluorobenzoyl) cyclohexane-1-carboxylate PC_star->Substrate PC_red->PC SET to Ni(I) Ni1 Ni(I)(X) PC_red->Ni1 Ni0 Ni(0) Complex Ni2 Ni(II)(Ar)(X) Ni0->Ni2 Oxidative Addition Ni3 Ni(III)(Ar)(R)(X) Ni2->Ni3 Radical Capture Ni3->Ni1 Reductive Elimination Product Csp3-Csp2 Cross-Coupled Product Ni3->Product Ni1->Ni0 SET from Ir(II) Radical Secondary Alkyl Radical (R•) Substrate->Radical -e⁻, -CO2 Radical->Ni2 ArylHalide Aryl Halide (Ar-X) ArylHalide->Ni0

Caption: Synergistic Ir/Ni metallaphotoredox catalytic cycle for the decarboxylative cross-coupling of aliphatic acids.

References

  • Zuo, Z.; Ahneman, D. T.; Chu, L.; Terrett, J. A.; Doyle, A. G.; MacMillan, D. W. C. "Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides." Journal of the American Chemical Society, 2014, 136, 47, 16488–16491.[Link]

  • Tsymbal, A. V.; Delarue Bizzini, L.; MacMillan, D. W. C. "Nickel Catalysis via SH2 Homolytic Substitution: The Double Decarboxylative Cross-Coupling of Aliphatic Acids." Journal of the American Chemical Society, 2022, 144, 46, 21278–21286.[Link]

  • Johnston, C. P.; Smith, R. T.; Allmendinger, S.; MacMillan, D. W. C. "Metallaphotoredox-Catalyzed sp3–sp3 Cross-Coupling of Carboxylic Acids with Alkyl Halides." Nature, 2016, 536, 322–325.[Link]

  • Till, N. A.; MacMillan, D. W. C. "Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis." Journal of the American Chemical Society, 2024, 146, 43, 29551–29559.[Link]

Sources

Application

Application Note: Enantioselective Synthesis Pathways to trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Version: 1.0 (March 2026) Executive Summary trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid is a conformationally...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Version: 1.0 (March 2026)

Executive Summary

trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid is a conformationally restricted, high-value chiral building block frequently utilized in the development of targeted therapeutics. Traditional synthetic routes rely on the Friedel-Crafts acylation of 3-fluorobenzene with meso-cyclohexane-1,2-dicarboxylic anhydride, which yields a racemic mixture requiring inefficient downstream resolution.

This application note details two highly efficient, enantioselective pathways to synthesize the target trans-isomer directly from inexpensive meso-anhydride precursors. By leveraging either Transition-Metal Catalyzed Asymmetric Desymmetrization or Organocatalytic Desymmetrization , process chemists can achieve >95% enantiomeric excess (ee) while controlling the relative stereochemistry through a thermodynamically driven epimerization cascade.

Mechanistic Rationale & Pathway Causality

The synthesis of the trans-diequatorial target molecule presents two distinct stereochemical challenges: establishing absolute stereochemistry (enantioselectivity) and controlling relative stereochemistry (diastereoselectivity).

Starting from meso-cyclohexane-1,2-dicarboxylic anhydride, the initial ring-opening event must be desymmetrizing. Because the starting material is a cis-fused bicyclic system, any direct nucleophilic attack or insertion inherently produces a cis-1,2-disubstituted cyclohexane intermediate.

The Thermodynamic Sink: The cis-isomer is thermodynamically disfavored due to unavoidable 1,3-diaxial interactions (one substituent must occupy an axial position). By subjecting the cis-intermediate to strongly basic conditions, enolization occurs regioselectively at the C2 position (α to the ketone). Reprotonation occurs from the less sterically hindered face, driving the system entirely to the thermodynamically stable trans-diequatorial conformation.

We present two validated pathways to achieve this:

  • Pathway 1: Rhodium-Catalyzed Asymmetric Arylation. This route uses a chiral Rh(I) catalyst to directly couple 3-fluorophenylboronic acid to the anhydride. The causality of high ee lies in the rigid chiral environment provided by a chiral diene ligand, which dictates the enantioface of the anhydride undergoing carbometalation [1].

  • Pathway 2: Organocatalytic Methanolysis. This indirect route utilizes a modified cinchona alkaloid to selectively open the anhydride with methanol. The resulting chiral hemiester is then converted to a Weinreb amide to prevent tertiary alcohol formation during the subsequent Grignard addition of the 3-fluorophenyl moiety [3].

Pathway_Logic A meso-Cyclohexane- 1,2-dicarboxylic anhydride B cis-2-(3-Fluorobenzoyl) cyclohexane-1-carboxylic acid (Enantioenriched) A->B Pathway 1: Rh-Catalyzed Asymmetric Arylation D Chiral Hemiester Intermediate A->D Pathway 2: Organocatalytic Desymmetrization C trans-2-(3-Fluorobenzoyl) cyclohexane-1-carboxylic acid (Target Molecule) B->C Base-Catalyzed Epimerization E Weinreb Amide Intermediate D->E Amidation (HN(OMe)Me) E->C 1. 3-FC6H4MgBr 2. Epimerization/Hydrolysis

Figure 1. Divergent enantioselective pathways to trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid.

Comparative Pathway Analysis

The selection between Pathway 1 and Pathway 2 depends on the specific constraints of the manufacturing environment (e.g., tolerance for heavy metals vs. step economy).

ParameterPathway 1: Rh-Catalyzed ArylationPathway 2: Organocatalytic Route
Step Count 2 (Arylation + Epimerization)4 (Methanolysis, Amidation, Grignard, Hydrolysis)
Overall Yield 72 - 78%60 - 65%
Enantiomeric Excess >96%92 - 95%
Catalyst System [Rh(C₂H₄)₂Cl]₂ + Chiral Diene(DHQD)₂AQN (Cinchona Alkaloid)
Primary Advantage High step-economy; direct C-C bond formationHighly robust; avoids precious metal catalysts
Key Challenge Cost of Rhodium and chiral ligandsMulti-step sequence; cryogenic Grignard step

Experimental Protocols

Protocol A: Rhodium-Catalyzed Desymmetrization (Pathway 1)

This protocol leverages the complementary Rh-catalyst systems developed for the desymmetrization of meso-cyclic anhydrides [2].

Rh_Catalytic_Cycle Rh_OH [LRh(I)-OH] Active Catalyst Rh_Ar [LRh(I)-Ar] Ar = 3-Fluorophenyl Rh_OH->Rh_Ar Transmetalation with 3-FC6H4B(OH)2 (- B(OH)3) Rh_OOC [L*Rh(I)-Carboxylate] Ring-Opened Intermediate Rh_Ar->Rh_OOC Enantioselective Anhydride Insertion Rh_OOC->Rh_OH Hydrolysis (+ H2O)

Figure 2. Rhodium-catalyzed asymmetric desymmetrization catalytic cycle.

Step 1: Asymmetric Arylation

  • Preparation: In an argon-filled glovebox, charge a Schlenk flask with [Rh(C₂H₄)₂Cl]₂ (2.5 mol%) and a chiral bicyclo[2.2.1]heptadiene ligand (e.g., (R,R)-Ph-bod*) (5.5 mol%).

  • Activation: Add anhydrous THF (0.1 M relative to anhydride) and stir for 15 minutes at room temperature to pre-form the active complex.

  • Reaction: Add meso-cyclohexane-1,2-dicarboxylic anhydride (1.0 equiv) and 3-fluorophenylboronic acid (2.5 equiv). Inject an aqueous solution of KOH (1.0 equiv, 1.0 M).

  • Incubation: Heat the biphasic mixture to 50 °C for 12 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1 with 1% AcOH); the anhydride spot (R_f ~0.8) should completely disappear, replaced by the cis-acid (R_f ~0.3).

  • Workup: Cool to room temperature, quench with 1M HCl to pH 2, and extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Step 2: Epimerization to the trans-Isomer

  • Dissolve the crude cis-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid in anhydrous THF (0.2 M).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv). Stir at 65 °C for 16 hours. The basic conditions facilitate enolization at C2, allowing the bulky 3-fluorobenzoyl group to flip to the equatorial position.

  • Acidify the mixture with 1M HCl (pH 2) and extract with EtOAc. Recrystallize from hot toluene/heptane to afford the enantiopure trans-isomer.

Protocol B: Organocatalytic Desymmetrization (Pathway 2)

This protocol relies on the established methanolysis of meso-anhydrides using chiral organocatalysts [3].

Step 1: Enantioselective Methanolysis

  • Suspend meso-cyclohexane-1,2-dicarboxylic anhydride (1.0 equiv) and (DHQD)₂AQN (10 mol%) in anhydrous MTBE (0.1 M) at -20 °C.

  • Add anhydrous methanol (10.0 equiv) dropwise over 30 minutes. Stir for 48 hours at -20 °C.

  • Quench with 1M HCl, extract with EtOAc, and isolate the (1S,2R)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid.

Step 2: Weinreb Amide Formation & Grignard Addition

  • Dissolve the hemiester in DCM. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) at 0 °C. Stir for 1 hour.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and triethylamine (1.2 equiv). Stir at room temperature for 12 hours to yield the Weinreb amide.

  • Transfer the Weinreb amide to a dry flask, dissolve in anhydrous THF, and cool to 0 °C.

  • Dropwise add 3-fluorophenylmagnesium bromide (1.5 equiv, 1.0 M in THF). The Weinreb amide forms a stable tetrahedral chelate, preventing over-addition. Stir for 2 hours, then quench with saturated aqueous NH₄Cl.

Step 3: One-Pot Epimerization and Hydrolysis

  • Dissolve the resulting cis-ketoester in methanol. Add sodium methoxide (NaOMe) (2.0 equiv). Reflux for 12 hours to drive the C2 epimerization to the trans-diequatorial state.

  • Add 2M aqueous NaOH (3.0 equiv) directly to the mixture and reflux for an additional 4 hours to hydrolyze the methyl ester.

  • Acidify to pH 2, extract with EtOAc, and purify via recrystallization.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid, the following self-validating analytical checks must be performed [4]:

  • Relative Stereochemistry (NMR): Analyze the ¹H NMR spectrum (400 MHz, CDCl₃). The trans-diequatorial configuration places the C1 and C2 protons in axial positions. Look for the diaxial coupling constant between H1 and H2, which will be distinctly large ( J≈10.5−12.0 Hz). If the sample contains the cis-isomer, an axial-equatorial coupling ( J≈4.0−5.5 Hz) will be present.

  • Absolute Stereochemistry (Chiral HPLC): Convert a small aliquot of the product to its corresponding methyl ester (using TMS-diazomethane or MeOH/EDCI) to improve peak resolution. Analyze via HPLC using a Chiralcel OD-H or Chiralpak IC column (e.g., 5% isopropanol in hexanes, 1.0 mL/min). Baseline separation of the enantiomers is required to validate the >95% ee claim.

References

  • Stereoselective Anhydride Openings Source: Chemical Reviews, American Chemical Society URL:[Link]

  • Ligand differentiated complementary Rh-catalyst systems for the enantioselective desymmetrization of meso-cyclic anhydrides Source: Tetrahedron, Elsevier URL:[Link]

  • Synthesis of both Enantiomers of Hemiesters by Enantioselective Methanolysis of Meso Cyclic Anhydrides Catalyzed by α-Amino Acid-Derived Chiral Thioureas Source: Journal of Organic Chemistry, American Chemical Society URL:[Link]

  • Resolution of Carboxylic Acids Using Copper(I)-Promoted Removal of Propargylic Esters under Neutral Conditions Source: Journal of Organic Chemistry, American Chemical Society URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals seeking to optimize the yield and stereochemical purity of trans-2-(3-fluorobenzoyl)cyclohexane-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals seeking to optimize the yield and stereochemical purity of trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid[1].

The synthesis of this target molecule relies on a two-stage sequence: a regioselective Grignard addition to cis-cyclohexane-1,2-dicarboxylic anhydride, followed by a base-catalyzed thermodynamic epimerization. Yield losses typically occur due to over-alkylation (tertiary alcohol formation) during the Grignard step and incomplete stereocenter inversion during the epimerization phase.

Mechanistic Troubleshooting & FAQs

Q: Why is my Grignard addition yielding significant amounts of a tertiary alcohol byproduct instead of the desired keto-acid? A: This is a classic issue of premature intermediate collapse. When 3-fluorophenylmagnesium bromide attacks the cyclic anhydride, it forms a magnesium-stabilized tetrahedral intermediate. If the reaction temperature rises above -50 °C, this intermediate collapses into a highly reactive ketone. Because ketones are more electrophilic than anhydrides, the newly formed ketone rapidly consumes a second equivalent of the Grignard reagent to form a tertiary alcohol (a lactone derivative)[2]. Solution: Maintain the reaction strictly at -78 °C. At this temperature, the tetrahedral intermediate is kinetically frozen. It will only collapse to the ketone during the acidic aqueous quench, at which point the Grignard reagent has been safely neutralized[3].

Q: Should I use standard or inverse addition for the Grignard step? A: Standard addition (adding the Grignard reagent dropwise to a solution of the anhydride) is strongly recommended. This keeps the anhydride in stoichiometric excess relative to the active Grignard reagent at all times in the reaction flask, further suppressing double-addition side reactions.

Q: My final product NMR shows a mixture of isomers. How do I force complete conversion to the trans isomer? A: The initial Grignard addition preserves the axial-equatorial cis geometry of the starting anhydride[4]. To obtain the trans isomer, you must epimerize the stereocenter alpha to the ketone. If you are observing a mixture, your base is either too weak or the reaction time is insufficient to reach thermodynamic equilibrium. Solution: Use sodium methoxide (NaOMe) in anhydrous methanol at reflux. The base deprotonates the alpha-carbon to form an enolate. Upon reprotonation, thermodynamic control dictates the selective formation of the diequatorial trans isomer, which is significantly lower in energy due to minimized steric strain.

Process Optimization Data

The table below summarizes the causal relationship between reaction parameters and the resulting product distribution during the Grignard addition phase.

Table 1: Effect of Reaction Conditions on Grignard Addition Yield

Addition MethodTemperatureSolvent Systemcis-Keto Acid YieldTertiary Alcohol Byproduct
Grignard to Anhydride0 °CTHF55%35%
Anhydride to Grignard-78 °CTHF/Toluene78%12%
Grignard to Anhydride -78 °C THF/Toluene 94% <2%

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems to ensure experimental integrity at each critical junction.

Phase 1: Synthesis of cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid
  • Preparation: In an oven-dried Schlenk flask under argon, dissolve cis-cyclohexane-1,2-dicarboxylic anhydride (1.0 equiv) in anhydrous THF/Toluene (1:1 v/v). Cool the solution to -78 °C using a dry ice/acetone bath. Note: Toluene is required to prevent the anhydride from precipitating at low temperatures.

  • Addition: Add 3-fluorophenylmagnesium bromide (1.05 equiv, 1M in THF) dropwise via syringe pump over 1 hour. Ensure the internal temperature does not exceed -70 °C[3].

  • Reaction: Stir the mixture at -78 °C for 2 hours.

    • Self-Validation Check: Quench a 0.1 mL aliquot in 1M HCl and extract with EtOAc; TLC (Hexanes/EtOAc 7:3) should show complete consumption of the anhydride.

  • Quench: Rapidly add cold 1M HCl to the reaction mixture while it is still submerged in the -78 °C bath. This protonates the tetrahedral intermediate before it can collapse in the presence of unreacted Grignard.

  • Workup: Warm to room temperature, extract with EtOAc, wash with brine, dry over MgSO 4​ , and concentrate in vacuo to yield the crude cis-keto acid.

Phase 2: Thermodynamic Epimerization to the trans-Isomer
  • Enolization: Dissolve the crude cis-keto acid in anhydrous methanol (0.2 M). Add a freshly prepared solution of NaOMe (2.0 equiv) in methanol.

  • Reflux: Heat the reaction to reflux (65 °C) for 12 hours. The extended reflux ensures complete equilibration to the thermodynamic product.

  • Acidification: Cool to 0 °C and carefully acidify to pH 2 using 1M HCl. The trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid will precipitate from the solution.

  • Isolation: Filter the precipitate and recrystallize from toluene/heptane.

    • Self-Validation Check: 1 H NMR will confirm the trans geometry. Look for large diaxial coupling constants ( J>10 Hz) for the ring protons adjacent to the carbonyl and carboxyl groups, which are absent in the cis isomer.

Reaction Logic & Workflow

G A cis-Cyclohexane-1,2-dicarboxylic anhydride + 3-Fluorophenylmagnesium bromide B Grignard Addition (THF/Toluene, -78°C) A->B C Tetrahedral Magnesium Alkoxide (Kinetically Stable at -78°C) B->C Nucleophilic Attack D Acidic Quench (1M HCl at -78°C) C->D Prevents Double Addition E cis-2-(3-Fluorobenzoyl)cyclohexane- 1-carboxylic acid D->E Intermediate Collapse F Base-Catalyzed Epimerization (NaOMe, MeOH, Reflux) E->F G Enolate Intermediate (Stereocenter Inversion) F->G Deprotonation (alpha-carbon) H trans-2-(3-Fluorobenzoyl)cyclohexane- 1-carboxylic acid G->H Thermodynamic Reprotonation

Reaction workflow mapping the kinetic Grignard addition and thermodynamic epimerization stages.

References

  • "TRANS-2-(3-FLUOROBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID — Chemical Substance Information", NextSDS. 1

  • "Stereoselective Anhydride Openings", Chemical Reviews - ACS Publications. 2

  • "THERAPEUTIC AGENT FOR DIABETES - European Patent Office - EP 0885869 A1", Googleapis.com. 4

  • "1-naphthylmagnesium bromide | 703-55-9", Benchchem. 3

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid in Polar Aprotic Solvents

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering solubility roadblocks with trans-2-(3-Fluorobenzoyl)cyclohexane-1-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering solubility roadblocks with trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 733742-79-5).

While polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are industry standards for preparing organic stock solutions, this specific keto-acid frequently exhibits stubborn insolubility, haziness, or delayed precipitation. This guide provides a mechanistic root-cause analysis, diagnostic FAQs, and self-validating experimental workflows to overcome these challenges.

Part 1: Mechanistic Root Cause Analysis (The "Why")

As an Application Scientist, it is critical to understand that solubility is a thermodynamic competition between crystal lattice energy and solute-solvent cohesive forces. The poor solubility of this compound in polar aprotic media is driven by three intersecting molecular factors:

  • Carboxylic Acid Dimerization: In the solid state, carboxylic acids form highly stable, hydrogen-bonded dimers. While polar aprotic solvents (e.g., DMSO, DMF) are excellent hydrogen-bond acceptors, they completely lack the hydrogen-bond donating ability required to efficiently break the dual hydrogen bonds of the carboxylic acid dimer[1]. Consequently, the thermodynamic penalty for disrupting the dimer remains high, leaving the compound undissolved.

  • Crystal Lattice Energy of the Trans-Isomer: The trans-1,2-disubstituted cyclohexane geometry strongly favors a diequatorial conformation. This flat, extended conformation allows for highly efficient, dense packing in the crystal lattice compared to a cis-isomer[2]. Overcoming this elevated lattice energy requires a solvent system capable of highly favorable, specific solute-solvent interactions.

  • Hydrophobic Bulk: The 3-fluorobenzoyl group contributes significant lipophilicity, which resists solvation by highly polar aprotic media, creating a mismatch in the cohesive energy densities between the solute and the solvent.

Part 2: Diagnostic FAQs

Q1: Why does my compound dissolve poorly in DMSO when other carboxylic acids dissolve easily? A1: Not all carboxylic acids pack equally. The rigid trans-1,2-diequatorial cyclohexane ring acts as a structural lock, forcing the molecules into a highly ordered crystal lattice[2]. Unlike flexible aliphatic acids, this rigidity prevents DMSO molecules from easily intercalating and solvating the individual monomers[3].

Q2: Can I just heat the DMSO/DMF to 80°C to force dissolution? A2: We strongly advise against this as a standalone solution. While heating increases kinetic energy and temporarily disrupts the crystal lattice, cooling the solution back to room temperature will result in a supersaturated state. This leads to delayed, unpredictable crystallization (often as fine needles) that can ruin downstream high-throughput screening assays or cell-based models[4]. Furthermore, prolonged heating in DMSO can lead to oxidative side reactions.

Q3: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous assay buffer? A3: This is a classic case of solvent-shift precipitation. While DMSO solvates the organic framework, water acts as a harsh antisolvent for the lipophilic 3-fluorobenzoyl and cyclohexane groups. To prevent this, ensure your final aqueous buffer contains a surfactant or maintain the pH at least 2 units above the pKa of the carboxylic acid (~pKa 4.5) to ensure it remains in the highly soluble, deprotonated carboxylate form.

Part 3: Experimental Troubleshooting Workflows

Do not rely on brute-force heating. Instead, use these chemically rationalized, self-validating protocols to alter the solvation thermodynamics.

Protocol A: Protic Co-Solvent Disruption

Use this protocol when your downstream application requires the compound in its neutral, free-acid form. Causality: Adding a small percentage of a polar protic solvent introduces hydrogen-bond donors into the system, which actively compete with and break the carboxylic acid dimers[1].

  • Weighing: Weigh the desired amount of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid into a clear glass vial.

  • Primary Solvation: Add 90% of your final target volume using anhydrous DMSO or DMF.

  • Dimer Disruption: Add 10% of the final volume using a polar protic co-solvent (e.g., absolute Methanol or Ethanol).

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal-Acoustic Assist: Sonicate in a water bath at 35°C for 5-10 minutes until the solution is optically clear.

  • Self-Validation Check (Tyndall Test): Shine a laser pointer through the vial in a dark room. If the beam path is visible (Tyndall effect), the compound is merely suspended as nano-particulates, not truly dissolved. If visible, increase the protic co-solvent ratio to 15% and re-sonicate.

Protocol B: Base-Assisted Solubilization (In situ Salt Formation)

Use this protocol when the carboxylate salt form is acceptable for your downstream application (e.g., biochemical assays). Causality: Converting the neutral carboxylic acid into an ionic carboxylate dramatically increases its polarity and disrupts the crystal lattice entirely, allowing rapid solvation even in pure aprotic media.

  • Suspension: Suspend the compound in the target polar aprotic solvent (e.g., DMF) to achieve the desired concentration. The solution will appear cloudy.

  • Deprotonation: Add 1.05 to 1.10 molar equivalents of a hindered organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Agitation: Vortex the mixture for 30 seconds. The base will deprotonate the carboxylic acid, converting it into a highly soluble carboxylate-ammonium ion pair. The solution should turn completely transparent.

  • Self-Validation Check (Buffer Compatibility): Withdraw a 10 µL aliquot and dilute it into 990 µL of your target downstream aqueous buffer. If it precipitates immediately, the buffer's capacity is overcoming the DIPEA, re-protonating the acid. You must pre-adjust the bulk buffer pH to >6.5 before dilution to maintain the soluble salt form.

Part 4: Quantitative Data & Solvent System Comparisons

The table below summarizes the thermodynamic properties of various solvent systems and their expected impact on the solubility of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid.

Solvent SystemDielectric Constant (ε)H-Bond DonorH-Bond AcceptorExpected Solubility Impact
Pure DMSO 46.7NoYesLow (Acid dimers persist)
Pure DMF 36.7NoYesLow (Acid dimers persist)
DMSO + 10% MeOH ~44.0Yes (via MeOH)YesModerate-High (Dimers disrupted)
DMF + 1.1 eq DIPEA ~36.7NoYesVery High (Ion pair formation)

Part 5: Mandatory Visualizations

The following diagrams illustrate the logical decision-making process and the chemical mechanisms at play during troubleshooting.

Workflow Start Poor Solubility in Polar Aprotic Solvent CheckApp Is the acid required in its free form? Start->CheckApp BaseAdd Protocol B: Add 1.1 eq DIPEA (Salt Formation) CheckApp->BaseAdd No (Salt acceptable) CoSolvent Protocol A: Add 5-10% Protic Co-solvent CheckApp->CoSolvent Yes (Free acid required) Success Fully Dissolved BaseAdd->Success HeatSonic Protocol C: Heat to 35°C + Sonication CoSolvent->HeatSonic Still cloudy HeatSonic->Success

Decision matrix for troubleshooting trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid solubility.

Mechanism Dimer Carboxylic Acid Dimer (High Lattice Energy) Aprotic Pure Aprotic Solvent (DMSO/DMF) Dimer->Aprotic Poor Solvation Protic Protic Co-solvent (H-Bond Donor) Dimer->Protic H-Bond Competition Base Organic Base (DIPEA/TEA) Dimer->Base Deprotonation Aprotic->Dimer Remains Insoluble Monomer Solvated Monomer (H-Bond Disrupted) Protic->Monomer Dissolution IonPair Solvated Ion Pair (Carboxylate Salt) Base->IonPair High Solubility

Mechanistic pathways for disrupting carboxylic acid dimers in aprotic media.

References

  • Solubility Factors When Choosing a Solvent - Cayman Chemical.
  • Solubility of Organic Compounds - University of Calgary.
  • Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates - PMC (National Institutes of Health).
  • Directing the Solid-State Organization of Racemates via Structural Mutation and Solution-State Assembly Processes - Journal of the American Chemical Society.
  • Dimethyl sulfoxide - Wikipedia.

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for chemical development professionals and researchers optimizing the purification of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for chemical development professionals and researchers optimizing the purification of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid. Due to its specific structural features—a flexible cyclohexane core, a highly polarizable 3-fluorobenzoyl moiety, and a labile alpha-stereocenter—this intermediate is highly susceptible to liquid-liquid phase separation (oiling out) and stereochemical degradation.

Below, we troubleshoot the most common experimental bottlenecks and provide a self-validating, optimized methodology to ensure high yield and stereopurity.

Section 1: Troubleshooting Oiling Out (Liquid-Liquid Phase Separation)

Q: Every time I cool my crystallization mixture, the product separates as a dense, gummy oil at the bottom of the flask instead of forming crystals. What is causing this, and how do I fix it?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out." This phenomenon occurs when the supersaturated solution crosses the binodal curve before it crosses the solubility (nucleation) curve. Essentially, the solute melts out of the solvent as a solute-rich liquid phase because the nucleation kinetics are too slow compared to phase separation [1]. This is highly typical for aroylcyclohexanecarboxylic acids due to their conformational flexibility and moderate lipophilicity.

Causality & Mitigation: Oiling out traps impurities (including the undesired cis-isomer) and prevents the formation of a pure crystal lattice. To bypass LLPS, you must force the system to nucleate before it reaches the LLPS temperature boundary.

  • Change the Solvent System: Shift from a highly polar/aqueous system (which repels the organic framework too aggressively) to a moderately polar/non-polar binary system (e.g., Ethyl Acetate / n-Heptane).

  • Implement Seeding: Introduce 1-2% wt/wt of pure crystalline trans-isomer just above the cloud point. This provides a template for crystal growth, bypassing the high energy barrier of primary nucleation.

  • Reduce Cooling Rate: Rapid cooling spikes supersaturation, driving the system into the spinodal decomposition region. Use a controlled cooling ramp (0.1 to 0.2 °C/min).

Quantitative Data: Solvent System Screening Matrix

Table 1: Solvent system comparison for trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (100g scale)

Solvent System (v/v)Good SolventAnti-SolventYield (%)Purity (HPLC Area %)LLPS Observed?Notes
Isopropanol / Water (1:2)IPAWater85.292.1Yes (at 60°C)Severe oiling out; traps cis-isomer.
Toluene / Heptane (1:3)TolueneHeptane78.596.5NoGood purity, but low yield due to high solubility.
EtOAc / n-Heptane (1:4) EtOAc n-Heptane 91.4 >99.0 No Optimal. Sharp nucleation, excellent impurity rejection.
Acetone / Water (1:1)AcetoneWater88.094.3Yes (at 45°C)Requires heavy seeding to prevent emulsion.

Section 2: Managing Stereochemical Integrity (Epimerization)

Q: My crude material is 95% trans, but after recrystallization, the trans/cis ratio degrades to 85/15. Why is the crystallization degrading my stereopurity?

A: The alpha-proton adjacent to the 3-fluorobenzoyl group is highly acidic. Under prolonged thermal stress, especially in protic solvents or in the presence of trace basic/acidic impurities, the molecule undergoes enolization. Because the cis and trans isomers exist in a dynamic equilibrium through this achiral enolate intermediate, extended heating allows the system to drift toward a thermodynamic mixture [2].

Causality & Mitigation: To maintain the trans configuration (where the bulky aroyl and carboxylate groups are diequatorial), you must strictly control the "thermal budget" of your process.

  • Thermal Budgeting: Do not hold the dissolution mixture at reflux for longer than 15 minutes.

  • Solvent Selection: Switch to aprotic solvents (e.g., Ethyl Acetate) which do not facilitate proton exchange as readily as alcohols or water.

Epimerization A trans-Isomer (Diequatorial, Target) B Enol / Enolate Intermediate (Achiral alpha-carbon) A->B Heat / Trace Base Protic Solvent B->A Kinetic/Thermodynamic Protonation C cis-Isomer (Axial-Equatorial, Impurity) B->C Protonation (Equilibration) C->B Heat / Trace Base

Mechanistic pathway of base/heat-catalyzed epimerization via an achiral enol intermediate.

Section 3: Standard Operating Procedure (Optimized Workflow)

The following self-validating protocol utilizes the optimized Ethyl Acetate / n-Heptane system to maximize yield, prevent LLPS, and preserve stereochemical integrity.

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of crude trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid in 300 mL of Ethyl Acetate (EtOAc). Heat to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.

    • Self-Validation Check: The solution must be completely transparent. If cloudy, perform a hot polish filtration immediately to remove insoluble nucleating impurities.

  • Anti-Solvent Addition (Phase 1): While maintaining the temperature at 55-60°C, add 600 mL of n-Heptane dropwise over 30 minutes. The solution should remain clear but approach the metastable limit.

  • Seeding: Cool the reactor to 50°C. Add 1.0 g (1% wt) of pure trans-isomer seed crystals. Hold the temperature at 50°C for 30 minutes.

    • Self-Validation Check: The seed crystals should not dissolve, and a thin, uniform slurry should begin to form. This confirms successful secondary nucleation without oiling out.

  • Anti-Solvent Addition (Phase 2): Add an additional 600 mL of n-Heptane over 1 hour at 50°C to drive the supersaturation further.

  • Controlled Cooling Ramp: Cool the slurry from 50°C to 5°C at a linear rate of 0.1 °C/min (approx. 7.5 hours). This slow ramp allows the crystal lattice to organize, rejecting the cis-isomer and preventing solvent entrapment [3].

  • Isolation & Washing: Filter the resulting white crystalline solid via vacuum filtration. Wash the filter cake with 200 mL of pre-chilled (5°C) n-Heptane.

  • Drying: Dry the product in a vacuum oven at 40°C (to minimize thermal stress) until a constant weight is achieved.

Workflow N1 1. Dissolution Dissolve crude in EtOAc at 60°C N2 2. Polish Filtration Remove insoluble particulates N1->N2 N3 3. Anti-solvent Addition Dropwise addition of n-Heptane at 55°C N2->N3 N4 4. Seeding Add 1% wt trans-isomer seeds at 50°C N3->N4 N5 5. Controlled Cooling Cool to 5°C at 0.1°C/min N4->N5 N6 6. Isolation & Washing Filter and wash with cold Heptane N5->N6

Optimized recrystallization workflow for trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid.

References

  • Title: Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen Source: ACS Organic Process Research & Development URL: [Link]

  • Title: Synthesis of Commercial Phosphodiesterase(V) Inhibitors Source: Chemical Reviews URL: [Link]

  • Title: 566 questions with answers in CRYSTALLIZATION | Scientific method Source: ResearchGate URL: [Link]

Optimization

Technical Support Center: Preventing Cis-Trans Isomerization of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic Acid

Welcome to the Technical Support Center for the handling and thermal processing of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid. A critical challenge in the synthetic elaboration of this scaffold is the propens...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and thermal processing of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid. A critical challenge in the synthetic elaboration of this scaffold is the propensity for the C2 α -stereocenter to undergo epimerization under thermal stress, leading to a loss of diastereopurity and conversion to the cis-isomer.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols designed for researchers and drug development professionals to maintain strict stereochemical integrity during synthesis.

Mechanistic Causality: The "Why" Behind the Isomerization

The isomerization of 2-aroylcyclohexanecarboxylic acids is fundamentally driven by keto-enol tautomerism . The proton at the C2 position ( α to the 3-fluorobenzoyl group) is highly acidic due to the strong electron-withdrawing nature of the adjacent ketone and the fluorinated aromatic ring.

Under thermal conditions, this proton is easily abstracted, forming an achiral, planar enolate/enol intermediate. When the molecule re-protonates, it can do so from either face of the cyclohexane ring. While the trans (diequatorial) isomer is generally thermodynamically favored, these systems are highly susceptible to stereochemical equilibration under thermal or basic conditions[1]. Furthermore, the close spatial proximity of the carboxyl and benzoyl groups facilitates intramolecular pathways[2]. The C1 carboxylic acid acts as an intramolecular general acid catalyst, shuttling protons to the ketone oxygen and facilitating enolization even in strictly neutral solvents.

IsomerizationPathway Trans trans-2-(3-Fluorobenzoyl) cyclohexane-1-carboxylic acid (Diequatorial) Enol Achiral Enol Intermediate (Planar at C2) Trans->Enol -H+ (Enolization) Enol->Trans +H+ (Re-protonation from bottom face) Cis cis-2-(3-Fluorobenzoyl) cyclohexane-1-carboxylic acid (Axial-Equatorial) Enol->Cis +H+ (Re-protonation from top face) Thermal Thermal Stress (>60°C) Thermal->Trans IntraCat Intramolecular -COOH Catalysis IntraCat->Trans

Fig 1. Mechanistic pathway of thermal cis-trans isomerization via an enol intermediate.

Troubleshooting & FAQs

Q: Why does my pure trans-isomer convert to a cis/trans mixture when heated above 60°C in toluene, even without base? A: This is a classic case of intramolecular auto-catalysis. The spatial proximity of the C1-carboxylic acid allows it to protonate the C2-ketone, lowering the activation energy for enolization. Heating provides the thermal energy required to overcome the rotational barrier, initiating the epimerization.

Q: Which solvents should I use to minimize this epimerization during thermal reactions? A: Avoid polar protic solvents (e.g., methanol, ethanol) as they actively participate in proton shuttling. Use strictly anhydrous, non-polar aprotic solvents (e.g., toluene, heptane) or moderately polar aprotic solvents (e.g., THF, 2-MeTHF). However, solvent selection alone cannot stop intramolecular catalysis; strict temperature control is paramount.

Q: I need to perform an amidation of the carboxylic acid. How can I do this without heating and risking isomerization? A: Avoid thermal reflux methods (like forming the acid chloride with thionyl chloride at reflux). Instead, use low-temperature activation with mild coupling reagents (e.g., HATU, EDC/HOBt) and a non-nucleophilic, sterically hindered base (e.g., DIPEA) kept at strictly controlled stoichiometric amounts to prevent α -deprotonation.

Quantitative Data: Isomerization Dynamics

The following table summarizes the expected isomerization behavior of the trans-isomer under various conditions, highlighting the critical temperature thresholds.

Solvent SystemAdditive / ConditionTemp (°C)Time (h)Expected trans:cis RatioConclusion / Recommendation
TolueneNone (Strictly Neutral)2524>99:1Stable at room temperature.
TolueneNone (Thermal Stress)801260:40Intramolecular catalysis active. Avoid prolonged heating.
MethanolNone (Protic Solvent)651245:55Rapid proton shuttling. Do not use for thermal reactions.
THFTriethylamine (1.0 eq)65430:70Base-catalyzed enolization is rapid. Avoid unhindered bases.
DCMHATU, DIPEA (1.1 eq)0 to 2512>98:2Optimal conditions for derivatization without epimerization.
Self-Validating Experimental Protocols
Protocol A: Low-Temperature Amidation (Stereoretentive)

Causality: By using highly reactive coupling reagents at low temperatures, we bypass the thermal activation energy required for enolization. The use of DIPEA (a hindered base) prevents unwanted α -deprotonation while still facilitating the coupling cycle.

  • Preparation: Dissolve trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M) under an inert argon atmosphere.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

    • Validation Check 1: Insert an internal thermocouple. Ensure the internal temperature is strictly 2°C before proceeding to prevent localized exotherms upon reagent addition.

  • Activation: Add HATU (1.1 eq) followed by the amine of choice (1.1 eq).

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) over 10 minutes. Maintain at 0°C for 1 hour, then allow to slowly warm to 25°C.

  • In-Process Control (IPC):

    • Validation Check 2: After 4 hours, quench a 50 µL aliquot in 1N HCl, extract with EtOAc, and analyze the organic layer via 1 H-NMR. Check the integration of the α -proton (typically ~3.5-4.0 ppm). The trans isomer (axial-axial coupling) will display large J values (~10-12 Hz). The reaction is validated if the signal remains undisturbed with no appearance of the cis signal (equatorial-axial coupling, smaller J values ~4-5 Hz).

  • Workup: If stereopurity is confirmed >98%, proceed with standard aqueous workup (1N HCl wash to remove DIPEA, followed by saturated brine).

Protocol B: Continuous Flow Esterification (Thermal, Short Residence Time)

Causality: If thermal activation is absolutely required (e.g., for a sluggish esterification with an unreactive alcohol), continuous flow chemistry minimizes the residence time at high temperatures, kinetically outcompeting the slower epimerization process.

  • Stream A: Prepare a 0.2 M solution of the starting acid and alkyl halide (1.5 eq) in anhydrous 2-MeTHF.

  • Stream B: Prepare a separate 0.25 M solution of DBU in 2-MeTHF.

  • Mixing & Heating: Pump both streams through a T-mixer into a heated PFA flow reactor coil set to 80°C.

  • Flow Rate Control: Set flow rates to achieve a strict residence time of exactly 3.0 minutes.

  • Quenching:

    • Validation Check 3: The output stream must immediately drop into a vigorously stirred quenching bath of 0°C 1M NaHSO 4​ . The rapid cooling and immediate acidification instantly halt both the reaction and any potential base-catalyzed enolization. Test the pH of the quench bath periodically to ensure it remains < 3.

  • Isolation: Isolate the product and verify diastereomeric excess (d.e.) via chiral HPLC.

References
  • Title: Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline Source: ResearchGate URL:

  • Title: cis-2-Benzoyl-1-cyclohexanecarboxylic acid | 6939-99-7 Source: Benchchem URL: [2]

  • Title: (±)-trans-2-Benzoylcyclohexanecarboxylic Acid Source: Acta Crystallographica Section C: Structural Chemistry (via ResearchGate) URL: [1]

Sources

Troubleshooting

Overcoming steric hindrance in trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid peptide coupling reactions

Welcome to the Technical Support Center for complex amide bond formations. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex amide bond formations. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the coupling of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid .

The 1,2-disubstitution on a rigid cyclohexane ring places the bulky 3-fluorobenzoyl group in extreme spatial proximity to the carboxylic acid. This creates a severe steric shield that blocks the trajectory of incoming nucleophiles, rendering standard peptide coupling protocols highly inefficient. This guide provides the mechanistic insights, decision workflows, and self-validating protocols required to overcome this bottleneck.

Mechanistic Troubleshooting & FAQs

Q: Why do standard coupling reagents like EDC/HOBt or DCC completely fail with this substrate? A: The failure is fundamentally a kinetic issue driven by spatial congestion. When activated by carbodiimides like EDC, the carboxylic acid forms an O-acylurea intermediate. For the amide bond to form, the incoming amine must approach the carbonyl carbon at a specific angle (the Bürgi-Dunitz trajectory). The adjacent 3-fluorobenzoyl moiety physically blocks this path. Because the nucleophilic attack is so slow, the O-acylurea intermediate undergoes an irreversible intramolecular rearrangement into a dead-end N-acylurea byproduct before the amine can react. To succeed, you must use reagents that form highly reactive, less sterically demanding intermediates.

Q: Should I use HATU or COMU for this specific coupling? A: We strongly recommend COMU over HATU for this specific molecule. While HATU is a powerful uronium salt, it relies on the HOAt leaving group, which still carries significant steric bulk. COMU, a third-generation reagent, utilizes OxymaPure as the leaving group. The linear, less sterically demanding nature of the Oxyma ester, combined with the internal base-catalysis provided by COMU's morpholino group, significantly lowers the activation energy required for the amine to attack the congested carbonyl. Furthermore, COMU is less prone to causing alpha-epimerization, preserving the critical trans stereochemistry of your cyclohexane ring [1].

Q: What is the "Acyl Fluoride" strategy, and when is it necessary? A: If you are coupling our target acid with an equally hindered or electronically deactivated amine (e.g., an aniline derivative), even COMU may fail. In these extreme cases, generating an acyl fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is the optimal strategy. The fluorine atom is highly electronegative but sterically tiny (similar in van der Waals radius to hydrogen). This creates a highly electrophilic carbonyl carbon without adding the steric bulk typical of O-benzotriazole esters, allowing the hindered amine to successfully attack [2].

Coupling Strategy Decision Workflow

Use the following logical pathway to determine the optimal coupling strategy based on your specific amine partner.

G A Start: trans-2-(3-Fluorobenzoyl) cyclohexane-1-carboxylic acid B Analyze Amine Nucleophilicity & Bulk A->B C Aliphatic / Unhindered Amine B->C High Reactivity D Deactivated / Hindered Amine (e.g., Anilines) B->D Low Reactivity E Uronium Coupling: COMU / OxymaPure C->E F Acyl Fluoride Generation: TFFH / DIPEA D->F G Microwave-Assisted Heating (75°C) E->G If unreacted H Successful Amide Bond Formation E->H RT Reaction F->G Standard Protocol G->H

Workflow for selecting coupling strategies based on amine reactivity.

Comparative Performance Data

The following table synthesizes expected conversion rates for trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid based on established literature for highly hindered aliphatic-aromatic systems [3].

Coupling ReagentActive IntermediateReaction TempTypical Yield (%)Epimerization Risk
EDC / HOBt O-Acylurea25°C< 15%Low
HATU / DIPEA O-At Ester25°C35 - 45%Moderate
COMU / Oxyma Oxyma Ester50°C70 - 80%Low
TFFH / DIPEA Acyl Fluoride75°C (MW)85 - 95%Low

Self-Validating Experimental Protocols

To ensure scientific integrity and prevent wasted downstream efforts, these protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Uronium-Mediated Coupling (COMU/OxymaPure)

Best for aliphatic or moderately hindered amines.

  • Activation: Dissolve trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DMF (0.1 M concentration). Add COMU (1.0 eq).

  • Base Addition & Validation: Add DIPEA (2.0 eq) dropwise.

    • Self-Validation Check: COMU acts as its own visual indicator. Upon the addition of DIPEA, the reaction mixture must transition from colorless to a distinct yellow/orange. This color change confirms the successful formation of the Oxyma active ester. If the solution remains colorless, the activation has failed (check reagent quality or solvent moisture content).

  • Coupling: Once the color change is confirmed (stir for 5 minutes), add the amine (1.1 eq). Stir at room temperature for 2-4 hours.

  • Monitoring & Escalation: Check conversion by LC-MS. If conversion stalls at <50%, elevate the reaction temperature to 50°C for an additional 2 hours.

  • Workup: Quench with water, extract with Ethyl Acetate, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

Protocol B: TFFH-Mediated Acyl Fluoride Generation

Best for highly deactivated, aromatic, or severely hindered amines.

  • Fluorination: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M). Add TFFH (1.2 eq) and DIPEA (2.5 eq).

  • Activation & Validation: Stir at room temperature for 30-60 minutes.

    • Self-Validation Check: Acyl fluorides, unlike acid chlorides, are uniquely stable to hydrolysis. Before adding your precious amine, take a 5 µL aliquot, dilute in DCM, and perform direct-infusion MS or IR spectroscopy. You must observe the disappearance of the starting acid mass and the appearance of the acyl fluoride mass (or a distinct IR carbonyl stretch at ~1840 cm⁻¹). Do not proceed until this intermediate is confirmed.

  • Coupling: Add the hindered amine (1.2 eq). Because of the extreme steric hindrance of the 3-fluorobenzoyl group, transfer the mixture to a microwave vial and heat at 75°C for 1 hour using microwave irradiation.

  • Workup: Wash the DCM layer directly with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate for purification.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development (ACS Publications) URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL:[Link]

  • The Synthesis of Sterically Hindered Amides CHIMIA (Swiss Chemical Society) URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the co...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing detailed insights into the molecular framework of a compound. This guide presents a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-79-5), a molecule of interest in synthetic chemistry.

In the absence of publicly available experimental spectra for this specific compound, this guide provides a robust, in-depth prediction and interpretation based on established NMR principles and comparative data from structurally related analogues. We will delve into the rationale behind the predicted chemical shifts and coupling constants, and provide a detailed experimental protocol for acquiring high-quality 1D and 2D NMR data. This approach not only offers a reliable reference for researchers working with this molecule but also serves as a practical tutorial on spectral interpretation for similar chemical structures.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR data for trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid are summarized in the tables below. These predictions are based on the analysis of its constituent fragments: a cyclohexane-1-carboxylic acid moiety and a 3-fluorobenzoyl group. The trans-configuration of the substituents on the cyclohexane ring dictates specific stereochemical relationships that influence the chemical shifts and coupling patterns of the cyclohexyl protons.

Table 1: Predicted ¹H NMR Data for trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (in CDCl₃, 500 MHz)

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-12.8 - 3.0dtJ ≈ 11, 4 Hz
H-23.5 - 3.7dtJ ≈ 11, 4 Hz
H-3ax, H-5ax1.2 - 1.4m
H-3eq, H-5eq1.8 - 2.0m
H-4ax, H-6ax1.5 - 1.7m
H-4eq, H-6eq2.1 - 2.3m
H-2'7.8 - 7.9dJ ≈ 7.5 Hz
H-4'7.3 - 7.4dddJ ≈ 8, 2, 1 Hz
H-5'7.4 - 7.5tdJ ≈ 8, 5 Hz
H-6'7.6 - 7.7dddJ ≈ 8, 2.5, 1.5 Hz
COOH10.0 - 12.0br s

Table 2: Predicted ¹³C NMR Data for trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (in CDCl₃, 125 MHz)

Carbon LabelPredicted Chemical Shift (δ, ppm)
C-145 - 48
C-250 - 53
C-3, C-524 - 27
C-4, C-628 - 31
C=O (benzoyl)198 - 202
C=O (carboxyl)178 - 182
C-1'137 - 140 (d, J ≈ 7 Hz)
C-2'115 - 118 (d, J ≈ 22 Hz)
C-3'161 - 164 (d, J ≈ 245 Hz)
C-4'123 - 126 (d, J ≈ 3 Hz)
C-5'130 - 133 (d, J ≈ 8 Hz)
C-6'119 - 122 (d, J ≈ 21 Hz)

Comparative Spectral Analysis

The predicted chemical shifts are derived from a comparative analysis of structurally similar compounds. For the cyclohexane moiety, the reference data from cyclohexanecarboxylic acid is a valuable starting point.[1][2][3][4][5] The presence of the bulky benzoyl group at the C-2 position will induce a downfield shift on the adjacent protons and carbons, particularly H-2 and C-2.

For the aromatic portion, the spectral data of 3-fluorobenzoic acid and related fluorinated aromatic compounds provide a solid basis for predicting the chemical shifts and the characteristic C-F coupling constants.[6][7][8][9] The fluorine atom at the meta position influences the electronic environment of the aromatic carbons, resulting in distinct chemical shifts and observable through-bond couplings in the ¹³C NMR spectrum.

The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (10-12 ppm), which is highly dependent on the solvent and concentration.[10][11] In some cases, this proton may undergo exchange with residual water in the solvent, leading to a very broad signal or its complete disappearance.[12]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

The meticulous preparation of the NMR sample is crucial for acquiring high-resolution spectra.[13][14][15][16][17]

  • Analyte Purity: Ensure the compound is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is essential to use a high-purity deuterated solvent to minimize residual solvent signals.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6 mL of CDCl₃ is recommended. For the less sensitive ¹³C NMR, a higher concentration of 20-30 mg in 0.6 mL of CDCl₃ is advisable.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Procedure:

    • Weigh the desired amount of the compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent containing TMS.

    • Gently agitate the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

G cluster_prep Sample Preparation weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer

Caption: Workflow for NMR sample preparation.

1D NMR Spectroscopy
  • ¹H NMR Acquisition:

    • Spectrometer: A 500 MHz (or higher) spectrometer is recommended for better signal dispersion.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment (e.g., 'zg30').

      • Spectral width: 16 ppm (centered around 6 ppm).

      • Acquisition time: ~3 seconds.

      • Relaxation delay: 2 seconds.

      • Number of scans: 16-64, depending on the concentration.

  • ¹³C NMR Acquisition:

    • Spectrometer: A 125 MHz (or higher) spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

      • Spectral width: 240 ppm (centered around 120 ppm).

      • Acquisition time: ~1 second.

      • Relaxation delay: 2 seconds.

      • Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

2D NMR Spectroscopy for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the trans stereochemistry, a suite of 2D NMR experiments is indispensable.[18][19][20][21][22]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will be crucial for tracing the connectivity of the protons within the cyclohexane ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It provides a straightforward method for assigning the signals of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons (like the carbonyl and carboxyl carbons) and for confirming the connectivity between the benzoyl group and the cyclohexane ring.

G cluster_nmr NMR Data Acquisition & Analysis oneD 1D NMR ¹H Spectrum ¹³C Spectrum twoD 2D NMR COSY (¹H-¹H) HSQC (¹H-¹³C one-bond) HMBC (¹H-¹³C multi-bond) oneD->twoD Initial Analysis structure Final Structure twoD->structure Full Assignment

Caption: Logical workflow for NMR-based structure elucidation.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid. The predicted spectral data, based on sound chemical principles and comparative analysis, offer a valuable reference for researchers. The detailed experimental protocols for 1D and 2D NMR spectroscopy ensure that high-quality, reproducible data can be obtained for the definitive structural elucidation of this and similar molecules. By integrating predicted data with a robust experimental strategy, this guide aims to facilitate the research and development efforts of scientists in the field.

References

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Filarowski, A., et al. (2017). Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • BMRB. (n.d.). bmse000546 Cyclohexanecarboxylic Acid. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Reddit. (2022, August 25). Protons Carboxylic acids in 1H NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Journal of the American Chemical Society. (2013, April 23). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2017, March 23). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?. Retrieved from [Link]

  • Chegg. (2020, July 29). Solved Please help interpret the results for the same.... Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclohexane-carboxylic Acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Chemical Reactivity of trans- vs cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

In the landscape of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of function and reactivity. For drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of function and reactivity. For drug development professionals and synthetic chemists, understanding how stereoisomerism dictates a molecule's behavior is paramount. This guide provides an in-depth comparison of the chemical reactivity of the cis and trans isomers of 2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid. We will move beyond simple classification to explore the conformational underpinnings of their reactivity, supported by experimental designs and mechanistic principles.

Part 1: The Conformational Landscape: A Prerequisite to Understanding Reactivity

The chemical behavior of substituted cyclohexanes is inextricably linked to their three-dimensional structure. The flexible chair conformation, which minimizes both angle and torsional strain, is the most stable arrangement.[1] In this conformation, substituents occupy either axial positions (parallel to the ring's axis) or equatorial positions (pointing out from the ring's equator).[2] A critical phenomenon is the "ring flip," an interconversion between two chair forms where axial groups become equatorial and vice versa.[1] The energetic cost of placing a substituent in the sterically hindered axial position, known as the A-value, dictates the equilibrium between these conformers.[1]

The trans-Isomer: A Conformationally Locked System

In trans-1,2-disubstituted cyclohexanes, the two substituents are on opposite faces of the ring.[3] This allows the molecule to adopt a low-energy diequatorial (e,e) conformation. The alternative, a high-energy diaxial (a,a) conformation, is strongly disfavored due to severe 1,3-diaxial steric interactions.[4][5] For trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, where both the carboxylic acid and the fluorobenzoyl groups are sterically demanding, the diequatorial conformer will be overwhelmingly favored. This effectively "locks" the molecule in a single, predominant conformation, presenting its functional groups in a well-defined, equatorial orientation.

The cis-Isomer: A Dynamic Equilibrium

The cis-isomer, with both substituents on the same face of the ring, exists as a dynamic equilibrium between two chair conformations.[3] In both conformers, one substituent must be axial while the other is equatorial (a,e ⇌ e,a).[6][7][8] The equilibrium position depends on the relative steric bulk (A-values) of the fluorobenzoyl and carboxylic acid groups. Neither conformer can achieve the stability of the trans-isomer's diequatorial state. Consequently, the functional groups of the cis-isomer spend a significant amount of time in both the sterically accessible equatorial position and the more hindered axial position.

G cluster_trans trans-Isomer Equilibrium cluster_cis cis-Isomer Equilibrium T_ee Diequatorial (e,e) (Low Energy, >99%) T_aa Diaxial (a,a) (High Energy, <1%) T_ee->T_aa Ring Flip C_ae Axial-Equatorial (a,e) C_ea Equatorial-Axial (e,a) C_ae->C_ea Ring Flip

Figure 1: Conformational equilibria of the trans and cis isomers.

Part 2: Probing Reactivity: Steric Hindrance vs. Intramolecular Catalysis

To objectively compare the isomers, we must design experiments that probe the distinct chemical environments of their functional groups. We will focus on two key reaction types: one governed by steric accessibility and another that can be influenced by the spatial proximity of the two substituents.

  • Acid-Catalyzed Esterification: This reaction primarily depends on the ability of a nucleophile (an alcohol) to access the electrophilic carbonyl carbon of the carboxylic acid. Steric hindrance around the -COOH group is a major determinant of the reaction rate.

  • Hydrolysis of an Activated Ester: This reaction can reveal the influence of neighboring group participation. If the carboxylic acid group is positioned correctly, it can act as an intramolecular catalyst, dramatically accelerating the rate of hydrolysis.[9][10]

Electronic Considerations

In both isomers, the 3-fluorobenzoyl substituent acts as an electron-withdrawing group. This inductive effect increases the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate conjugate base.[11][12][13] This electronic effect is present in both isomers and provides a baseline of enhanced acidity compared to an unsubstituted analogue. The key differences in reactivity will therefore arise from stereochemical and conformational factors.

Part 3: Experimental Design and Protocols

The following protocols provide a framework for quantifying the reactivity differences between the cis and trans isomers.

Protocol 1: Kinetic Analysis of Fischer Esterification

This experiment measures the rate of ester formation under acidic conditions. The hypothesis is that the isomer with the more sterically accessible carboxylic acid will react faster.

Methodology:

  • Reactor Setup: For each isomer, place a 0.1 M solution in anhydrous methanol in a jacketed reaction vessel maintained at 50°C with magnetic stirring.

  • Initiation: Initiate the reaction by adding concentrated sulfuric acid to a final concentration of 0.01 M. This is time zero (t=0).

  • Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 1.0 mL aliquot and immediately quench it in a vial containing a known amount of an internal standard (e.g., undecane) dissolved in a suitable solvent (e.g., diethyl ether) and a neutralizing base (e.g., saturated sodium bicarbonate solution).

  • Analysis: Analyze the quenched samples by Gas Chromatography (GC) to determine the concentration of the methyl ester product relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time. The initial rate can be determined from the slope of this curve. For a more rigorous analysis, fit the data to an appropriate rate law (e.g., pseudo-first-order) to calculate the rate constant, k.[14][15][16]

G cluster_workflow Esterification Kinetics Workflow Setup 1. Prepare 0.1M Isomer in Methanol at 50°C Initiate 2. Add H₂SO₄ Catalyst (t=0) Setup->Initiate Sample 3. Withdraw Aliquots at Timed Intervals Initiate->Sample Quench 4. Quench Reaction & Add Internal Standard Sample->Quench Analyze 5. Analyze by GC Quench->Analyze Calculate 6. Calculate Rate Constant (k) Analyze->Calculate

Figure 2: Experimental workflow for kinetic analysis of esterification.

Anticipated Results & Interpretation:

The trans-isomer is expected to exhibit a significantly faster rate of esterification. Its carboxylic acid group resides almost exclusively in the sterically unhindered equatorial position. In contrast, the cis-isomer's carboxylic acid group exists in the more sterically crowded axial position for a substantial fraction of time, impeding the approach of the methanol nucleophile.[17]

IsomerPredicted Relative Rate Constant (k)Rationale
transktrans (Faster)-COOH group is predominantly in the sterically accessible equatorial position.
ciskcis (Slower)-COOH group has significant population in the sterically hindered axial position.
Protocol 2: Hydrolysis of p-Nitrophenyl Esters: Probing Intramolecular Catalysis

This experiment is designed to detect neighboring group participation from the adjacent carboxylate group during the hydrolysis of an activated ester derivative. The hypothesis is that the cis-isomer, where the carboxylate can be positioned close to the ester carbonyl, will show a dramatically enhanced rate of hydrolysis at a pH where the carboxylic acid is deprotonated.

Methodology:

  • Synthesis: Synthesize the p-nitrophenyl (pNP) esters of both the cis and trans isomers using standard coupling conditions (e.g., DCC/DMAP).

  • Kinetic Assay:

    • Prepare a series of buffered aqueous solutions (e.g., phosphate or borate buffers) at a constant ionic strength, with pH values ranging from 6.0 to 8.0.

    • Initiate the reaction by adding a small aliquot of a concentrated stock solution of the pNP ester (in a water-miscible solvent like acetonitrile) to the buffer solution at 25°C in a cuvette.

    • Monitor the reaction progress by UV-Vis spectrophotometry, following the increase in absorbance at ~400 nm due to the release of the p-nitrophenolate anion.

  • Data Analysis:

    • Calculate the pseudo-first-order rate constant (kobs) at each pH from the absorbance vs. time data.

    • Plot log(kobs) versus pH. A sharp increase in the rate for the cis-isomer as the pH approaches and exceeds the pKa of the carboxylic acid would be strong evidence for intramolecular nucleophilic catalysis by the carboxylate.

Anticipated Results & Interpretation:

The trans-isomer is expected to show a slow, linear increase in hydrolysis rate with increasing pH, consistent with simple base-catalyzed hydrolysis. The cis-isomer, however, is predicted to display a sigmoidal rate profile. At low pH, its rate will be similar to the trans-isomer. As the pH rises above the pKa of the carboxylic acid (~4-5), the carboxylate anion is formed, which can act as a potent intramolecular nucleophile, attacking the adjacent ester carbonyl.[10] This leads to the rapid formation of a cyclic anhydride intermediate, which then quickly hydrolyzes.[18] This pathway is unavailable to the trans-isomer, resulting in a rate enhancement for the cis-isomer that can be several orders of magnitude.

G cluster_mech Proposed Intramolecular Catalysis for cis-Isomer Cis_Ester cis-pNP Ester (axial -COO⁻) O⁻ C=O Cis_Ester:n->Cis_Ester:c Intramolecular Attack Intermediate Cyclic Anhydride Intermediate Cis_Ester->Intermediate Fast Product Hydrolysis Product + p-Nitrophenolate Intermediate->Product Fast Hydrolysis

Figure 3: Intramolecular nucleophilic catalysis pathway available to the cis-isomer.
IsomerPredicted Rate Profile (Rate vs. pH)Rationale
transSlow, linear increase with pHStandard intermolecular base-catalyzed hydrolysis.
cisSigmoidal curve with a dramatic rate increase above the pKaIntramolecular nucleophilic catalysis by the neighboring carboxylate group.[10][18]

Part 4: Synthesis and Conclusion: A Tale of Two Isomers

The reactivity of cis- and trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid cannot be described by a single "more reactive" label. The answer is context-dependent and governed by the reaction mechanism.

  • For reactions sensitive to steric hindrance , such as Fischer esterification, the trans-isomer is unequivocally more reactive . Its conformationally stable diequatorial arrangement provides an open pathway for nucleophilic attack on the carboxylic acid.

  • For reactions where neighboring groups can participate , the cis-isomer can exhibit dramatically enhanced reactivity . The proximity of the carboxylic acid to the benzoyl group, enforced by the cis stereochemistry, opens up powerful intramolecular catalytic pathways that are geometrically impossible for the trans-isomer.

This dichotomy is a direct consequence of the interplay between ground-state conformational energies and transition-state energies, a concept elegantly captured by the Curtin-Hammett principle .[19][20][21] This principle states that the ratio of products formed from two rapidly interconverting isomers is determined not by their ground-state populations, but by the difference in the free energies of the transition states leading to the products.[22][23] For the cis-isomer, even if the reactive conformer (e.g., the one allowing for intramolecular attack) is less stable, its reaction can dominate if it proceeds through a much lower energy transition state.

For researchers in drug development, this understanding is critical. A cis linkage might be designed into a molecule to act as a pro-drug, where an intramolecular reaction facilitates the release of an active compound under specific physiological conditions (e.g., pH). Conversely, a trans linkage would be chosen to ensure metabolic stability and prevent unwanted cyclization or degradation reactions. The choice between cis and trans is a powerful tool for tuning the chemical and biological properties of a molecule.

References

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5 Part-5: Conformation-V.
  • LibreTexts. (2021). 19.9: Effects of Structure on Acidity. Chemistry LibreTexts.
  • Westin, J. (n.d.). Acid Derivatives General Principles. Jack Westin MCAT Content.
  • CK-12 Foundation. (n.d.). Why do electron withdrawing groups increase the acidity of carboxylic acids?
  • University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives.
  • JoVE. (2023, April 30). Substituent Effects on Acidity of Carboxylic Acids [Video]. JoVE.
  • Davis, R. (2013, October 28). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes [Video]. YouTube.
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Validation

FT-IR Spectroscopy Absorption Bands for trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic Acid: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Analytical Comparison Guide & Experimental Protocol Executive Summary The structural characterization of complex acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Analytical Comparison Guide & Experimental Protocol

Executive Summary

The structural characterization of complex active pharmaceutical ingredient (API) building blocks requires analytical techniques that offer both high resolution and functional group specificity. trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid is a highly functionalized molecule featuring a cyclohexane scaffold, a carboxylic acid, a conjugated ketone, and a meta-substituted fluoroarene.

This guide provides an authoritative mapping of the expected Fourier Transform Infrared (FT-IR) absorption bands for this compound. Furthermore, it objectively compares the two primary FT-IR sampling methodologies used in modern analytical laboratories: Attenuated Total Reflectance (ATR-FTIR) and Transmission FT-IR (KBr Pellet) . By understanding the mechanistic differences between these techniques, researchers can select the optimal self-validating workflow for polymorph screening, purity analysis, and library matching.

Molecular Architecture & Target Functional Groups

The structural complexity of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid presents a unique spectroscopic profile. The presence of two distinct carbonyl environments—an aliphatic carboxylic acid and an aromatic-conjugated ketone—results in a highly diagnostic carbonyl region.

Based on established spectrometric identification principles [2], the theoretical absorption bands for this molecule are mapped below.

Table 1: Diagnostic FT-IR Absorption Bands
Functional GroupVibration ModeExpected Frequency (cm⁻¹)Intensity & MorphologyStructural Causality
Carboxylic Acid ν (O-H) stretch3300 – 2500Strong, very broadExtensive hydrogen-bonding (dimerization) in the solid state broadens the peak. Overlaps with C-H stretches.
Carboxylic Acid ν (C=O) stretch1720 – 1700Strong, sharpAliphatic acid dimer. Appears at a higher wavenumber than the conjugated ketone.
Ketone (Benzoyl) ν (C=O) stretch1690 – 1680Strong, sharpConjugation with the 3-fluorophenyl ring delocalizes π -electrons, weakening the C=O bond and lowering the frequency.
Fluoroarene ν (C-F) stretch1250 – 1150Very strong, sharpThe highly electronegative fluorine creates a large dipole moment change during vibration, resulting in intense absorption.
Aromatic Ring ν (C=C) stretch~1600, 1585, 1450MediumSkeletal ring breathing modes characteristic of meta-disubstituted benzenes.
Aromatic Ring δ (C-H) out-of-plane~780, 680StrongDiagnostic bending modes confirming the 1,3-disubstitution (meta) pattern on the phenyl ring.
Cyclohexane ν (C-H) sp³ stretch2950 – 2850Medium, multipletAsymmetric and symmetric stretching of the methylene groups in the cyclohexane chair conformation.

Method Comparison: ATR-FTIR vs. KBr Pellet Transmission

When characterizing trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, the choice of sample presentation drastically impacts the resulting spectrum. Below is an objective performance comparison between a Single-Reflection Diamond ATR and a Hydraulic Press KBr Pellet system [1].

Table 2: Performance & Data Integrity Comparison
ParameterATR-FTIR (Diamond Crystal)Transmission FT-IR (KBr Pellet)
Sample Preparation None required.High (Milling, vacuum pressing).
Spectral Resolution Excellent, but relative peak intensities are skewed.Gold standard for classical library matching.
Band Shifting High risk. Strong bands (C=O, C-F) shift 2-5 cm⁻¹ lower due to anomalous dispersion.Low risk. Peak maxima remain true to theoretical values.
Moisture Interference Minimal.High risk. Hygroscopic KBr can absorb water, masking the carboxylic O-H band.
Polymorph Integrity Preserved (Non-destructive).Risk of polymorphic transformation due to high-pressure grinding.
Mechanistic Insight: The ATR Band Shift

In ATR-FTIR, the infrared beam penetrates the sample via an evanescent wave. The penetration depth ( dp​ ) is directly proportional to the wavelength ( λ ). Consequently, bands at lower wavenumbers (e.g., the C-F stretch at 1200 cm⁻¹) appear artificially stronger than those at higher wavenumbers (e.g., the O-H stretch at 3000 cm⁻¹).

Furthermore, near strong absorption bands like the dual carbonyls in this molecule, the refractive index of the sample undergoes rapid changes (anomalous dispersion). This alters the critical angle of reflection, causing the peak maxima of the C=O and C-F bands to shift to slightly lower wavenumbers compared to transmission spectra [1][3].

Experimental Workflows: Self-Validating Protocols

To ensure rigorous scientific integrity, every analytical protocol must be a self-validating system. The following step-by-step methodologies guarantee data reliability.

Protocol A: Diamond ATR-FTIR Analysis (Rapid Polymorph Screening)
  • System Readiness & Baseline Validation: Clean the diamond crystal with high-purity isopropanol and a lint-free wipe. Acquire a background spectrum (air). Validation Check: The single-beam energy profile must show 100% transmittance (flat baseline) with no residual peaks from previous samples.

  • Sample Application: Deposit ~2-5 mg of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the anvil to apply pressure. Validation Check: Monitor the live spectral preview. Increase pressure until the strongest absorption band (likely the C-F stretch at ~1200 cm⁻¹) reaches an absorbance between 0.4 and 0.8 AU. Do not exceed 0.8 AU to prevent detector non-linearity.

  • Data Acquisition: Scan the sample (typically 32 scans at 4 cm⁻¹ resolution). Apply an ATR-correction algorithm if comparing against transmission libraries.

  • Post-Run Verification: Clean the crystal and run a subsequent background scan to ensure zero carryover.

Protocol B: KBr Pellet Transmission (Trace Impurity & Library Matching)
  • Material Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for 24 hours. Causality: Eliminating adsorbed water prevents the appearance of a broad artifact band at 3400 cm⁻¹, which would obscure the API's carboxylic acid O-H stretch.

  • Sample Mixing: Weigh ~1.5 mg of the API and ~150 mg of dry KBr. Mill gently in an agate mortar for exactly 60 seconds. Causality: Over-grinding can induce polymorphic phase changes in the API.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes.

  • Visual Validation: Inspect the resulting pellet. Validation Check: The pellet must be visually transparent or highly translucent. An opaque white pellet indicates excessive moisture or poor milling, which will cause severe baseline scattering. Discard and remake if opaque.

  • Data Acquisition: Place the pellet in the transmission holder and scan (32 scans, 4 cm⁻¹ resolution) against a blank KBr pellet background.

  • Post-Run Verification: Examine the baseline at 4000 cm⁻¹. If the transmittance is below 80%, the data suffers from Mie scattering and should be flagged for qualitative use only.

Analytical Decision Matrix

Use the following decision tree to determine the appropriate FT-IR methodology based on your specific analytical objectives for trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid.

FTIR_Workflow Start Sample: trans-2-(3-Fluorobenzoyl) cyclohexane-1-carboxylic acid Decision Select Analytical Objective Start->Decision Path1 Rapid ID & Polymorph Screen Decision->Path1 High Throughput Path2 Trace Impurity & Library Match Decision->Path2 High Sensitivity ATR Diamond ATR-FTIR (No Sample Prep) Path1->ATR KBr Transmission FT-IR (KBr Pellet Press) Path2->KBr ATR_Val Validate: Check baseline & crystal cleanliness ATR->ATR_Val KBr_Val Validate: Check for H2O band at 3400 cm⁻¹ KBr->KBr_Val

Decision matrix for selecting FT-IR methodologies for API characterization.

References

  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry (2nd ed.). John Wiley & Sons.[Link][1][2][3]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link][4][5][6]

  • National Institute of Standards and Technology. (2023). NIST Chemistry WebBook, SRD 69. [Link][7][8][9]

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